2-Ethylbut-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSQJVOLYQRELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313926 | |
| Record name | 2-Ethyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-99-8 | |
| Record name | 2-Ethyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4411-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid
CAS Number: 4411-99-8
This technical guide provides a comprehensive overview of 2-Ethylbut-2-enoic acid, also known as α-ethylcrotonic acid, tailored for researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, spectroscopic profile, synthesis methodologies, and potential biological significance based on its structural characteristics.
Physicochemical and Spectroscopic Data
This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1] It is recognized as a valuable building block in organic and medicinal chemistry.[1][2] While experimentally verified spectroscopic data is not widely available in public databases, this section provides a summary of its known physicochemical properties and predicted spectroscopic characteristics.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 4411-99-8 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [1][3] |
| Molecular Weight | 114.14 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | α-ethylcrotonic acid | [1] |
| Estimated Water Solubility | 6330 mg/L at 25°C | [1] |
| Estimated XLogP3 | 1.40 | [1] |
| Estimated Boiling Point | 216.76°C | |
| Estimated Melting Point | 17.3°C | |
| Estimated Refractive Index | 1.4254 |
Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.[4]
Table 1.2.1: Predicted ¹H NMR Spectral Data
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Vinylic (=CH-) | 6.5 - 7.5 | Quartet (q) | 1H |
| Ethyl group (-CH₂CH₃) | 2.0 - 2.5 | Quartet (q) | 2H |
| Methyl group (-CH₂CH₃) | 1.0 - 1.3 | Triplet (t) | 3H |
| Methyl group (=C-CH₃) | 1.8 - 2.2 | Doublet (d) | 3H |
Table 1.2.2: Predicted ¹³C NMR Spectral Data
| Carbon Type | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 170 - 185 |
| Vinylic (=C(COOH)-) | 125 - 140 |
| Vinylic (=CH-) | 135 - 150 |
| Ethyl group (-CH₂CH₃) | 20 - 30 |
| Methyl group (-CH₂CH₃) | 10 - 15 |
| Methyl group (=C-CH₃) | 12 - 18 |
Table 1.2.3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Hydrogen-bonded O-H stretch |
| C-H (sp² and sp³) | 2850 - 3100 | Medium to Strong | C-H stretching vibrations |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Carbonyl stretch, conjugated |
| C=C (Alkene) | 1620 - 1680 | Medium | C=C stretching vibration |
Table 1.2.4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z Value | Interpretation |
| 114 | Molecular Ion (M⁺) |
| 99 | Loss of -CH₃ |
| 85 | Loss of -C₂H₅ |
| 69 | Loss of -COOH |
Synthesis and Experimental Protocols
This compound can be synthesized through various established organic chemistry reactions. The choice of method often depends on the desired yield, purity, and scalability. Below are detailed protocols for four common synthetic routes.
Malonic Ester Synthesis
This method provides high yields and purity, making it a reliable choice.
Experimental Protocol:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a solution of sodium ethoxide.
-
Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Following the addition, slowly add 1-bromobutane (1.05 eq) and reflux the mixture for 4-6 hours.
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product, diethyl 2-butylmalonate, with diethyl ether.
-
Hydrolysis and Decarboxylation: The crude diethyl 2-butylmalonate is then refluxed with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester groups. The mixture is cooled and acidified with concentrated hydrochloric acid.
-
Final Product Formation: Heat the acidified solution to reflux for 4-6 hours to induce decarboxylation. After cooling, extract the this compound with diethyl ether.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation.
Reformatsky Reaction
This one-pot reaction proceeds under milder conditions compared to Grignard reactions.
Experimental Protocol:
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere, add freshly activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Gently heat the mixture until the iodine color disappears.
-
Reaction Initiation: Add a solution of butan-2-one (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.
-
Dehydration and Hydrolysis: The resulting crude β-hydroxy ester is dehydrated by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene using a Dean-Stark apparatus to remove water. The ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield this compound.
-
Purification: The final product is purified by distillation.
Wittig Reaction
This route offers high regioselectivity in the formation of the carbon-carbon double bond.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend (1-carboxyethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add a strong base, such as n-butyllithium (2.0 eq), at -78°C to generate the ylide.
-
Reaction with Aldehyde: To the ylide solution, add propanal (1.0 eq) and allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide.
-
Isolation: Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
Aldol Condensation
This method is atom-economical and uses readily available starting materials.
Experimental Protocol:
-
Condensation: In a suitable reaction vessel, heat a mixture of butanal (1.0 eq), propanoic anhydride (1.5 eq), and sodium propanoate (1.0 eq) at 140-150°C for 8-12 hours.
-
Initial Work-up: Cool the reaction mixture and pour it into water. Steam distill the mixture to remove any unreacted butanal.
-
Extraction: Cool the residue and extract the product with diethyl ether. Wash the ethereal solution with a saturated solution of sodium bicarbonate.
-
Isolation: Combine the sodium bicarbonate extracts and acidify with dilute hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the product by filtration, wash with cold water, and purify by recrystallization.
Synthesis Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid
This technical guide provides a comprehensive overview of 2-Ethylbut-2-enoic acid, a valuable intermediate in organic and medicinal chemistry. The content herein is curated for researchers, scientists, and professionals engaged in drug development and chemical synthesis, offering detailed information on its properties, synthesis, and potential applications.
Core Compound Data
This compound, also known as α-ethylcrotonic acid, is an unsaturated carboxylic acid. Its molecular structure and properties make it a versatile building block in the synthesis of more complex molecules.[1]
| Property | Value | Source |
| Molecular Weight | 114.14 g/mol | [1][2][3][4] |
| Molecular Formula | C6H10O2 | [1][2][3][4] |
| CAS Number | 4411-99-8 | [1][3] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | α-ethylcrotonic acid, 2-Ethyl-2-butenoic acid | [1][3] |
| Water Solubility (estimated) | 6330 mg/L at 25 °C | [1] |
| XLogP3 (estimated) | 1.40 | [1] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been reported, each with distinct advantages and disadvantages. The choice of a particular method may depend on factors such as desired yield, purity, and available starting materials.
Malonic Ester Synthesis
This is a high-yield method for producing high-purity this compound.
Experimental Protocol:
-
Alkylation: Diethyl malonate is reacted with a slight excess of 1-bromobutane in the presence of a strong base like sodium ethoxide. The mixture is refluxed for several hours.
-
Hydrolysis: The resulting diethyl 2-butylmalonate is then hydrolyzed using an aqueous solution of sodium hydroxide.
-
Acidification and Decarboxylation: The reaction mixture is acidified with a strong acid, such as hydrochloric acid, and heated to induce decarboxylation, yielding the final product.
-
Purification: The crude product is extracted with an organic solvent and purified by distillation.
Aldol Condensation
This route involves the condensation of an aldehyde with an acid anhydride.
Experimental Protocol:
-
Condensation: Butanal is heated with propanoic anhydride and sodium propanoate.
-
Workup: The reaction mixture is poured into water, and unreacted butanal is removed by steam distillation.
-
Extraction: The product is extracted from the residue using diethyl ether.
-
Purification: The ethereal solution is washed with a saturated sodium bicarbonate solution. The aqueous extracts are then combined and acidified to precipitate the crude this compound, which is collected by filtration and can be further purified by recrystallization.
Applications in Research and Development
This compound serves as a key starting material and intermediate in various synthetic pathways.[1] Its structure, featuring both a carboxylic acid group and a carbon-carbon double bond, allows for a range of chemical transformations. It is particularly valued in medicinal chemistry for the synthesis of novel compounds with potential biological activity.[1] For instance, it has been used as an intermediate in the formation of methyl (E)-2-phenyl-4-(β-d-galactopyranosyl)but-2-enoate, a compound that has been studied in biochemical contexts.[1]
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the direct interaction of this compound with specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical building block rather than a bioactive agent with a well-defined mechanism of action. Further research is required to elucidate any potential biological effects and its modes of interaction with cellular signaling cascades.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound via the Malonic Ester Synthesis route.
References
- 1. This compound|CAS 4411-99-8|RUO [benchchem.com]
- 2. 2-Ethylbut-2-enedioic acid | C6H8O4 | CID 230406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethyl-3-methylbut-2-enoic acid | C7H12O2 | CID 12807928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbut-2-enoic acid, also known as α-ethylcrotonic acid, is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1][2] Its structure, featuring an ethyl group on the α-carbon of a butenoic acid backbone, makes it a molecule of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of this compound, with a focus on experimental data and protocols relevant to a scientific audience.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[3] |
| Molar Mass | 114.14 g/mol | PubChem[1][3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 4411-99-8 | Sigma-Aldrich[4] |
| Estimated Water Solubility | 6330 mg/L at 25 °C | BenchChem[1][2] |
| Estimated XLogP3 | 1.40 | BenchChem[1][2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the experimental spectroscopic data for the (E)-isomer of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Data for (E)-2-Ethylbut-2-enoic acid [1]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Vinylic CH | 6.96 | q | 7.1 | 139.6 |
| Ethyl CH₂ | 2.32 | q | 7.5 | 19.6 |
| Vinylic CH₃ | 1.83 | d | 7.1 | 13.9 |
| Ethyl CH₃ | 1.02 | t | 7.5 | 13.6 |
| Carboxyl CO | - | - | - | 171.3 |
| Vinylic C | - | - | - | 134.3 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Key FTIR Absorption Bands for (E)-2-Ethylbut-2-enoic acid [1]
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 2969, 2937, 2877 | C-H stretch | Alkyl |
| 1680 (strong) | C=O stretch | Carboxylic acid |
| 1640 | C=C stretch | Alkene |
| 1290, 1255 | C-O stretch | Carboxylic acid |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight of 114.14 g/mol .[1] Common fragmentation pathways for α,β-unsaturated carboxylic acids include the loss of a water molecule (H₂O), a carboxyl group (COOH), and cleavage of the alkyl chain.[1]
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the desired yield, purity, and scalability. A general workflow for the synthesis is depicted below, followed by detailed experimental protocols for four common methods.
Experimental Protocols
This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[5]
Procedure:
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Slowly add 1-bromobutane and reflux the mixture for 4-6 hours.
-
Remove ethanol under reduced pressure, add water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl 2-butylmalonate.[5]
-
Hydrolyze the ester by refluxing with a 10% aqueous solution of sodium hydroxide for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidified solution to reflux for 4-6 hours to induce decarboxylation.
-
After cooling, extract the product with diethyl ether and purify by distillation.
This reaction utilizes an organozinc reagent to form a β-hydroxy ester, which is then dehydrated.
Procedure:
-
Activate zinc dust by heating a mixture of zinc and a crystal of iodine in anhydrous tetrahydrofuran (THF) until the iodine color disappears.
-
Add a solution of butan-2-one and ethyl bromoacetate in anhydrous THF dropwise to the activated zinc suspension.
-
After the initial reaction subsides, reflux the mixture for 30 minutes.
-
Cool the reaction mixture and hydrolyze with dilute sulfuric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Dehydrate the resulting crude β-hydroxy ester by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene using a Dean-Stark apparatus.
-
Hydrolyze the resulting ester with aqueous sodium hydroxide, followed by acidification to yield this compound. Purify by distillation.
This route provides a direct synthesis of the α,β-unsaturated acid from an aldehyde and a phosphonium ylide.[5]
Procedure:
-
Suspend (1-carboxyethyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Add two equivalents of a strong base, such as n-butyllithium, at -78 °C to generate the ylide.
-
Add a solution of propanal in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and remove THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide.
-
Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.[5]
This route involves the condensation of an aldehyde with an acid anhydride.[5]
Procedure:
-
Heat a mixture of butanal, propanoic anhydride, and sodium propanoate at 140-150 °C for 8-12 hours.
-
Cool the reaction mixture and pour it into water.
-
Steam distill the mixture to remove unreacted butanal.
-
Cool the residue and extract the product with diethyl ether.
-
Wash the ethereal solution with a saturated solution of sodium bicarbonate.
-
Combine the sodium bicarbonate extracts and acidify with dilute hydrochloric acid to precipitate the crude this compound.
-
Collect the product by filtration, wash with cold water, and purify by recrystallization.[5]
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathway interactions of this compound are limited.[6] However, its structural similarity to other biologically active short-chain fatty acids, such as Valproic acid (VPA) and Crotonic acid, allows for predictions of its potential biological roles.
Valproic acid , a branched-chain carboxylic acid, is a well-known antiepileptic drug with a complex mechanism of action.[5][6] It is known to modulate several signaling pathways, including:
-
GABAergic Transmission: VPA increases the concentration of the inhibitory neurotransmitter GABA by inhibiting its degradation.[5]
-
Ion Channel Inhibition: It blocks voltage-dependent sodium and calcium channels, reducing neuronal excitability.[5]
-
MAPK/ERK Pathway: VPA has been shown to activate the ERK pathway.[5][7][8]
-
GSK3 Signaling: VPA inhibits glycogen synthase kinase 3β (GSK3β), a key enzyme in various signaling cascades.[5][9]
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, which can alter gene expression.[7]
Crotonic acid , a simple unsaturated short-chain fatty acid, has also been shown to have biological activity. It can induce histone modifications and has been found to allosterically inhibit the Gloeobacter ligand-gated ion channel (GLIC).[10]
Given these similarities, it is plausible that this compound may exhibit some of these biological activities and interact with similar signaling pathways. Further research is needed to elucidate the specific biological functions of this compound.
References
- 1. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 2. This compound|CAS 4411-99-8|RUO [benchchem.com]
- 3. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crotonic Acid Blocks the Gloeobacter Ligand-Gated Ion Channel (GLIC) via the Extracellular Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Ethylbut-2-enoic acid (CAS No: 4411-99-8). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key physical properties, and a logical workflow for its synthesis.
Core Physical and Chemical Properties
This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its structure features an ethyl group and a carboxylic acid functionality attached to a butene backbone.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values; the presented data represents a consolidation of available information.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4411-99-8 | [2] |
| Boiling Point | 207.6 °C at 760 mmHg | [2] |
| Melting Point | -35 °C | [2] |
| Density | 0.987 g/cm³ | [2] |
| Solubility in Water | Estimated 6330 mg/L at 25 °C | [3] |
| Refractive Index | 1.454 | [2] |
| pKa | No experimental data found. Estimated to be around 4.5-5.0 based on similar short-chain unsaturated carboxylic acids. |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and regulatory requirements.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, which has a melting point of -35°C, a specialized low-temperature apparatus is required.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is placed in a capillary tube.
-
Apparatus Setup: A cryostat or a specialized low-temperature melting point apparatus is used. The capillary tube containing the sample is placed in the apparatus.
-
Cooling and Heating: The apparatus is cooled to a temperature below the expected melting point. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).[4]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first signs of melting appear and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.[5]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The apparatus is heated gently.[5]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.[5]
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
Density Measurement
Density is the mass of a substance per unit volume.
Methodology (Pycnometer Method):
-
Apparatus Preparation: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.
-
Weighing: The filled pycnometer is weighed accurately.
-
Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the acid by the known volume of the pycnometer.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Visual Method):
-
Solvent Preparation: A known volume of the solvent (e.g., water) is placed in a test tube.[6]
-
Solute Addition: A small, measured amount of this compound is added to the solvent.[6]
-
Mixing: The mixture is agitated vigorously for a set period.[6]
-
Observation: The solution is observed to see if the solute has completely dissolved. If it has, more solute is added in small increments until the solution is saturated (i.e., no more solute will dissolve). The amount of solute that has dissolved is then used to calculate the solubility.[6]
pKa Determination
The pKa is a measure of the acidity of a compound. While no experimental value was found for this compound, a common method for its determination is potentiometric titration.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).
Synthesis Workflow
The following diagram illustrates a common synthetic route for this compound.
References
- 1. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound|CAS 4411-99-8|RUO [benchchem.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
2-Ethylbut-2-enoic acid chemical formula
An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis, and its reactivity, presenting data in a structured and accessible format.
Chemical Identity and Properties
This compound, also known as α-ethylcrotonic acid, is an unsaturated carboxylic acid.[1] Its fundamental details and physicochemical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₆H₁₀O₂[1][2][3] |
| CAS Number | 4411-99-8[2] |
| Molecular Weight | 114.14 g/mol [1][2] |
| Canonical SMILES | CCC(=CC)C(=O)O[2] |
| InChI Key | KFSQJVOLYQRELE-UHFFFAOYSA-N[2] |
| Synonyms | 2-Ethyl-2-butenoic acid, α-ethylcrotonic acid[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 17.3°C (estimate)[3] |
| Boiling Point | 216.76°C (estimate)[3] |
| Density | 0.9735 (rough estimate)[3] |
| Water Solubility | 6330 mg/L at 25°C (estimate)[1] |
| XLogP3 | 1.40 (estimate)[1] |
| Refractive Index | 1.4254 (estimate)[3] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired yield, purity, and available starting materials.[4]
Malonic Ester Synthesis
This route is noted for its high yield and purity.[4]
Experimental Protocol:
-
Alkylation: Diethyl malonate is reacted with 1-bromobutane in the presence of a strong base, such as sodium ethoxide, to form diethyl butylmalonate.
-
Second Alkylation: A second ethyl group is introduced by reacting the product from the previous step with an ethyl halide.
-
Hydrolysis and Decarboxylation: The resulting diethyl ethylbutylmalonate is hydrolyzed using a strong base (e.g., NaOH), followed by acidification. Subsequent heating leads to decarboxylation, yielding 2-Ethylbutanoic acid.
-
Unsaturation: A double bond is introduced at the 2-position through a suitable dehydrogenation or elimination reaction to yield the final product, this compound.
Aldol Condensation
This method involves the condensation of an aldehyde with an acid anhydride.[4]
Experimental Protocol:
-
A mixture of butanal (1.0 eq), propanoic anhydride (1.5 eq), and sodium propanoate (1.0 eq) is heated at 140-150 °C for 8-12 hours.[4]
-
The reaction mixture is cooled and then poured into water.
-
Steam distillation is performed to remove any unreacted butanal.[4]
-
The residue is cooled, and the product is extracted with diethyl ether.[4]
-
The ether solution is washed with a saturated sodium bicarbonate solution.
-
The combined sodium bicarbonate extracts are acidified with dilute hydrochloric acid to precipitate the crude 2-Ethyl-2-butenoic acid.[4]
-
The product is collected by filtration, washed with cold water, and purified by recrystallization.[4]
Other Synthetic Methods
Other notable methods for synthesizing this compound include the Wittig reaction and the Reformatsky reaction.[4]
-
Wittig Reaction : This approach offers a direct route from an aldehyde and a phosphonium ylide to the α,β-unsaturated acid.[4]
-
Reformatsky Reaction : This method utilizes an organozinc reagent to form a β-hydroxy ester, which is subsequently dehydrated to yield the unsaturated acid.[4]
Chemical Reactivity and Applications
This compound's structure, containing both a carboxylic acid group and a carbon-carbon double bond, allows for a range of chemical transformations.
Reactions at the Carbon-Carbon Double Bond
The double bond is susceptible to electrophilic addition reactions, though it may be sterically hindered by the adjacent ethyl group.[1]
-
Halogenation : The molecule can undergo addition reactions with halogens like chlorine or bromine across the double bond.[1]
-
Hydrogenation : Catalytic hydrogenation can reduce the double bond to yield 2-ethylbutanoic acid.
-
Oxidation : The double bond can be cleaved through ozonolysis or oxidized using strong oxidizing agents like potassium permanganate.[1]
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can undergo typical reactions such as:
-
Esterification : Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester.[5]
-
Amide Formation : Activation of the carboxylic acid followed by reaction with an amine can produce an amide.[5]
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure makes it a suitable intermediate for the synthesis of more complex molecules with potential biological activities.[1] Derivatives of similar compounds are also explored for their use as flavoring and fragrance agents.[5]
References
An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid
Abstract
This technical document provides a comprehensive overview of 2-ethylbut-2-enoic acid, a branched-chain unsaturated carboxylic acid. The primary focus of this guide is to detail its chemical properties, spectroscopic characteristics, synthesis pathways, and key chemical reactions. This paper is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who may utilize this compound as a building block or intermediate in complex molecular synthesis. All quantitative data is presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for spectroscopic analysis and representative reaction pathways are also provided.
Chemical Identity and Properties
The compound with the common name this compound has the systematic IUPAC name This compound .[1] It is also known by the synonym α-ethylcrotonic acid.[2] This molecule is characterized by a butenoic acid backbone with an ethyl substituent at the second carbon position.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | (2Z)-2-ethylbut-2-enoic acid, α-ethylcrotonic acid | PubChem[1][3] |
| CAS Number | 4411-99-8 | BenchChem[2] |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| Canonical SMILES | CCC(=CC)C(=O)O | PubChem[1] |
| InChIKey | KFSQJVOLYQRELE-UHFFFAOYSA-N | PubChem[1] |
| Water Solubility (Estimated) | 6330 mg/L at 25 °C | BenchChem[2] |
| XLogP3 (Estimated) | 1.4 | PubChem[1] |
Spectroscopic Data
The following table outlines the expected spectroscopic characteristics for this compound, based on its chemical structure and data from analogous compounds.[4]
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the vinyl proton, the protons of the two ethyl groups, and the acidic proton of the carboxylic acid. Chemical shifts are influenced by the electron-withdrawing nature of the carboxyl group and the double bond. |
| ¹³C NMR | Distinct signals for each of the six carbon atoms in their unique electronic environments, including the carbonyl carbon, the two sp² carbons of the double bond, and the sp³ carbons of the ethyl groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H stretches of the alkyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) is expected, along with characteristic fragmentation patterns for a carboxylic acid, such as the loss of a hydroxyl group or the entire carboxyl group. |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry routes. A general workflow for its synthesis is presented below.
Caption: General synthetic routes to this compound.
Experimental Protocols for Synthesis
Alkylation of Carboxylic Acid Derivatives [5]
-
Deprotonation: A suitable starting material, such as a simple carboxylic acid or its ester derivative, is treated with a strong base (e.g., lithium diisopropylamide, LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Alkylation: An ethyl halide (e.g., ethyl iodide or ethyl bromide) is added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature to facilitate the alkylation reaction.
-
Workup and Purification: The reaction is quenched with an aqueous acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography to yield this compound.
Dehydration of 2-Ethylbutan-1-ol [5]
-
Oxidation: The primary alcohol, 2-ethylbutan-1-ol, is first oxidized to the corresponding aldehyde or carboxylic acid using an appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC) for the aldehyde, or a stronger oxidant like potassium permanganate for the carboxylic acid).
-
Dehydration/Elimination: If the saturated carboxylic acid is formed, a subsequent step to introduce the double bond is required, which can be more complex. A more direct route involves the dehydration of a suitable hydroxy-acid precursor.
Oxidative Processes [5]
-
Substrate Selection: A precursor alkene or alcohol with the correct carbon skeleton is chosen.
-
Oxidation: The substrate is treated with a suitable oxidizing agent. The choice of oxidant and reaction conditions will determine the final product.
-
Isolation and Purification: The desired this compound is isolated from the reaction mixture and purified using standard laboratory techniques.
Chemical Reactivity and Experimental Protocols
This compound possesses two primary reactive sites: the carbon-carbon double bond and the carboxylic acid functional group. This dual reactivity makes it a versatile intermediate in organic synthesis.
Caption: Key reaction pathways for this compound.
Reactions at the Carbon-Carbon Double Bond
Electrophilic Addition (e.g., Hydrogenation) [5]
-
Catalyst Preparation: A suitable hydrogenation catalyst (e.g., palladium on carbon, PtO₂) is suspended in a solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.
-
Reaction Setup: this compound is dissolved in the same solvent and added to the vessel.
-
Hydrogenation: The vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically at a pressure greater than atmospheric) with vigorous stirring until the reaction is complete (monitored by TLC or GC).
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated product, 2-ethylbutyric acid.
Oxidative Cleavage (Ozonolysis) [2]
-
Ozonolysis: A solution of this compound in a non-reactive solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating an excess of ozone.
-
Reductive Workup: The excess ozone is removed by bubbling an inert gas (e.g., nitrogen) through the solution. A reducing agent (e.g., dimethyl sulfide or zinc dust in water) is then added to decompose the ozonide intermediate.
-
Product Isolation: The reaction mixture is warmed to room temperature, and the products (carbonyl compounds) are isolated through extraction and purified by chromatography or distillation. For comparison, the ozonolysis of 2-ethylbut-1-ene yields methanal and pentan-3-one.[2][6]
Reactions of the Carboxylic Acid Group
Esterification [5]
-
Reaction Mixture: this compound is dissolved in an excess of the desired alcohol (e.g., ethanol). A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Heating: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Workup and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove unreacted acid, followed by a water wash. The organic layer is dried and concentrated, and the resulting ester is purified by distillation.
Amidation [2]
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive derivative, such as an acyl chloride, by reacting it with thionyl chloride or oxalyl chloride.
-
Reaction with Amine: The activated acyl chloride is then slowly added to a solution of the desired amine in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the HCl generated.
-
Isolation: The resulting amide is typically isolated by extraction and purified by recrystallization or chromatography.
Spectroscopic Analysis Workflow
A standardized workflow is crucial for the accurate spectroscopic characterization of this compound.
References
- 1. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 4411-99-8|RUO [benchchem.com]
- 3. (Z)-2-ethylbut-2-enoic acid | C6H10O2 | CID 6285023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-ethylbut-3-enoic acid | 10545-07-0 [smolecule.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide on the Properties of (Z)-2-ethylbut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2-ethylbut-2-enoic acid is an unsaturated carboxylic acid with the molecular formula C6H10O2. Its structure, featuring a Z-configured trisubstituted alkene, presents a unique chemical entity with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known and predicted properties of (Z)-2-ethylbut-2-enoic acid, addressing its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and potential biological relevance. Due to the limited availability of experimental data specific to the (Z)-isomer, this guide incorporates computed data and information from structurally related compounds to offer a predictive framework.
Physicochemical Properties
Table 1: Physicochemical Properties of (Z)-2-ethylbut-2-enoic acid
| Property | Value | Source |
| Molecular Formula | C6H10O2 | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1][2] |
| IUPAC Name | (2Z)-2-ethylbut-2-enoic acid | PubChem[1] |
| CAS Number | 34452-15-8 | PubChem[1] |
| Computed XLogP3 | 1.4 | PubChem[2] |
| Computed Topological Polar Surface Area | 37.3 Ų | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Computed Rotatable Bond Count | 2 | PubChem[2] |
| Estimated Water Solubility | 6330 mg/L at 25 °C | Benchchem[3] |
Spectroscopic Data
Experimentally obtained spectroscopic data for pure (Z)-2-ethylbut-2-enoic acid are not available in public databases. The following tables present predicted spectroscopic characteristics based on the principles of spectroscopic analysis and data from structurally similar compounds.
Table 2: Predicted ¹H NMR Chemical Shifts for (Z)-2-ethylbut-2-enoic acid
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Vinylic (=CH-) | ~6.0 - 6.5 | Quartet (q) | 1H |
| Ethyl group (-CH₂CH₃) | ~2.2 - 2.6 | Quartet (q) | 2H |
| Methyl group (-CH=) | ~1.8 - 2.1 | Doublet (d) | 3H |
| Methyl group (-CH₂CH₃) | ~1.0 - 1.3 | Triplet (t) | 3H |
Table 3: Predicted ¹³C NMR Chemical Shifts for (Z)-2-ethylbut-2-enoic acid
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 170 - 180 |
| Vinylic (=C(COOH)-) | 130 - 140 |
| Vinylic (=CH-) | 135 - 145 |
| Ethyl group (-CH₂CH₃) | 20 - 30 |
| Methyl group (=C-CH₃) | 15 - 25 |
| Methyl group (-CH₂CH₃) | 10 - 15 |
Table 4: Predicted IR Absorption Bands for (Z)-2-ethylbut-2-enoic acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Stretching |
| C-H (sp² and sp³) | 2850 - 3100 | Medium to Strong | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Stretching (conjugated) |
| C=C (Alkene) | 1640 - 1680 | Medium | Stretching |
| C-O | 1210 - 1320 | Strong | Stretching |
| O-H Bend | 910 - 950 | Medium, Broad | Out-of-plane bending |
Table 5: Predicted Mass Spectrometry Fragmentation for (Z)-2-ethylbut-2-enoic acid
| m/z Value | Interpretation |
| 114 | Molecular Ion (M⁺) |
| 99 | Loss of a methyl group (-CH₃) |
| 85 | Loss of an ethyl group (-C₂H₅) |
| 69 | Loss of a carboxyl group (-COOH) |
| 45 | Carboxyl group fragment [COOH]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (Z)-2-ethylbut-2-enoic acid are not explicitly documented. The following sections provide generalized methodologies based on established procedures for similar compounds.
General Protocol for Stereoselective Synthesis
The synthesis of (Z)-α,β-unsaturated carboxylic acids can be challenging. General strategies often involve the Wittig reaction or its modifications, such as the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the (Z)-isomer under specific conditions (e.g., using unstabilized ylides or specific phosphonate reagents in polar aprotic solvents at low temperatures).
A potential, though unverified, synthetic route is outlined below:
References
An In-depth Technical Guide to the Stereoisomers of 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-ethylbut-2-enoic acid, focusing on their synthesis, physicochemical properties, spectroscopic characterization, and potential biological relevance. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction to this compound and its Stereoisomers
This compound (C₆H₁₀O₂), a branched-chain unsaturated carboxylic acid, exists as two geometric stereoisomers: (E)-2-ethylbut-2-enoic acid and (Z)-2-ethylbut-2-enoic acid.[1][2] The presence of the double bond and the substitution pattern give rise to these distinct spatial arrangements, which in turn can influence their physical, chemical, and biological properties. As with many stereoisomeric compounds, understanding the unique characteristics of each isomer is crucial for applications in areas such as drug design and materials science, where specific molecular geometries can dictate biological activity and material properties.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [5] |
| Molecular Weight | 114.14 g/mol | [6] |
| Boiling Point | 207.6 °C at 760 mmHg | [5] |
| Melting Point | -35 °C | [5] |
| Density | 0.987 g/cm³ | [5] |
| Refractive Index | 1.454 | [5] |
| Water Solubility | Miscible with water (for low molar mass carboxylic acids) | [7] |
| logP (predicted) | 1.4 | [6] |
Note: The provided boiling and melting points are for the general compound and may not represent a specific isomer.
Stereoselective Synthesis
The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, with the Wittig reaction and Aldol condensation being prominent examples.[8][9][10] The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.
Synthesis via Wittig Reaction
The Wittig reaction is a powerful tool for the formation of alkenes with good control over the geometry of the double bond.[11] The stereoselectivity is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[11]
Conceptual Workflow for Wittig Synthesis:
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol (General Procedure for Wittig Reaction): A detailed protocol for a related Wittig reaction is as follows, which can be adapted for the synthesis of this compound esters.[12]
-
Ylide Generation:
-
To a solution of the appropriate phosphonium salt (e.g., (1-carboxyethyl)triphenylphosphonium bromide) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., -78 °C).
-
The mixture is stirred to allow for the formation of the ylide.
-
-
Reaction with Aldehyde:
-
A solution of the aldehyde (e.g., propanal) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Work-up and Purification:
-
The reaction is quenched with water.
-
The organic solvent is removed under reduced pressure.
-
The aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.
-
The aqueous layer is then acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).[8]
-
Synthesis via Aldol Condensation
Aldol condensation provides another route to α,β-unsaturated carbonyl compounds.[10] The reaction involves the condensation of an enolate with a carbonyl compound, followed by dehydration.
Experimental Protocol (General Procedure for Aldol Condensation): [8] A general procedure for a related Aldol condensation is as follows:
-
A mixture of an aldehyde (e.g., butanal) and an acid anhydride (e.g., propanoic anhydride) in the presence of the corresponding carboxylate salt (e.g., sodium propanoate) is heated at an elevated temperature (e.g., 140-150 °C) for several hours.
-
The reaction mixture is cooled and poured into water.
-
Unreacted aldehyde can be removed by steam distillation.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The ethereal solution is washed with a saturated solution of sodium bicarbonate to extract the acidic product.
-
The combined bicarbonate extracts are acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude this compound.
-
The product is collected by filtration, washed with cold water, and can be further purified by recrystallization or distillation.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of the (E) and (Z) isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the geometric arrangement of atoms around the double bond.
Predicted ¹H NMR Data: [13]
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | singlet (broad) |
| Vinylic (=CH-) | 6.5 - 7.5 | quartet |
| Ethyl group (-CH₂ CH₃) | 2.0 - 2.5 | quartet |
| Ethyl group (-CH₂CH₃ ) | 1.0 - 1.3 | triplet |
| Methyl group (=C-CH₃ ) | 1.8 - 2.2 | doublet |
Predicted ¹³C NMR Data: [13]
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 170 - 185 |
| Vinylic (=C (COOH)-) | 125 - 140 |
| Vinylic (=C H-) | 135 - 150 |
| Ethyl group (-C H₂CH₃) | 20 - 30 |
| Ethyl group (-CH₂C H₃) | 10 - 15 |
| Methyl group (=C-C H₃) | 10 - 20 |
Note: The chemical shifts of the vinylic proton and the allylic methyl and methylene protons are expected to differ between the (E) and (Z) isomers due to through-space shielding and deshielding effects.
Experimental Protocol (General for NMR Spectroscopy): [14]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay) by Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The (E) and (Z) isomers are expected to have identical mass spectra under standard electron ionization (EI) conditions.
Expected Fragmentation Pattern: [15]
-
Molecular Ion (M⁺): m/z = 114
-
Loss of OH (M-17): m/z = 97
-
Loss of COOH (M-45): m/z = 69
Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic analysis of this compound isomers.
Separation of Stereoisomers
The separation of the (E) and (Z) isomers of this compound can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocol (General for HPLC Separation): [16]
-
Column Selection: A reverse-phase column (e.g., C18) is commonly used for the separation of carboxylic acids.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of formic acid to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection is suitable for α,β-unsaturated carboxylic acids due to the presence of the chromophore.
-
Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. For challenging separations of geometric isomers, the addition of silver ions to the mobile phase can enhance selectivity.[17]
Biological Activity and Significance
Branched-chain fatty acids (BCFAs) and unsaturated fatty acids play important roles in biological systems.[5][18] They are components of cell membranes and can influence membrane fluidity.[19] The specific biological activities of the (E) and (Z) isomers of this compound have not been extensively studied. However, as a branched-chain unsaturated fatty acid, it may be involved in lipid metabolism and could potentially interact with cellular signaling pathways.
Potential Biological Interactions (Conceptual Pathway):
Caption: Conceptual diagram of the potential biological involvement of this compound isomers.
Further research is needed to elucidate the specific biological roles and mechanisms of action of the individual stereoisomers of this compound. This includes investigating their effects on cell signaling, enzyme activity, and their potential as precursors for the synthesis of bioactive molecules.
Conclusion
This technical guide has provided an overview of the stereoisomers of this compound, covering their synthesis, physicochemical properties, and analytical characterization. While some data is available, there are clear gaps in the experimental characterization of the individual (E) and (Z) isomers. The detailed experimental protocols and workflows presented herein provide a foundation for researchers to further investigate these compounds. A deeper understanding of the distinct properties of each stereoisomer will be critical for harnessing their potential in drug development and other scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. (Z)-2-ethylbut-2-enoic acid | C6H10O2 | CID 6285023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. benchchem.com [benchchem.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. rsc.org [rsc.org]
- 16. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid: Synthesis, Properties, and Historical Context
Abstract
This technical guide provides a comprehensive overview of 2-Ethylbut-2-enoic acid (CAS No. 4411-99-8), a branched-chain unsaturated carboxylic acid. While the specific historical details of its initial discovery are not well-documented in readily available scientific literature, this document outlines plausible synthetic routes based on established organic chemistry principles. Detailed experimental protocols for several key synthetic methods are provided, along with a summary of its known physicochemical properties in a structured format. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the preparation and characteristics of this compound. It is important to note that, to date, there is a significant lack of published research on the specific biological activities and metabolic pathways of this compound, precluding the inclusion of signaling pathway diagrams.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molar Mass | 114.14 g/mol | [1] |
| CAS Number | 4411-99-8 | |
| Appearance | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Water Solubility | Estimated at 6330 mg/L at 25 °C | [1] |
| LogP (octanol-water) | Estimated at 1.40 | [1] |
Synthetic Methodologies
While the first documented synthesis of this compound is not clearly identifiable, several established organic reactions can be employed for its preparation. The following sections provide detailed experimental protocols for plausible synthetic routes.
Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids. A modification of the standard procedure is required to introduce the unsaturation at the α,β-position.
Experimental Protocol:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.0 eq) portion-wise to the solution. To the resulting solution, add 1-bromobutane (1.0 eq) dropwise. Reflux the mixture for 2-3 hours.
-
Hydrolysis and Decarboxylation: After cooling, add a 10% aqueous solution of sodium hydroxide to the reaction mixture and reflux for an additional 2-3 hours to hydrolyze the ester groups. Cool the mixture and acidify with concentrated hydrochloric acid. Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.
-
Work-up and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Logical Workflow for Malonic Ester Synthesis
References
Methodological & Application
Synthesis of 2-Ethylbut-2-enoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Ethylbut-2-enoic acid, a valuable building block in organic synthesis. It includes a comparative analysis of various synthetic methodologies, a detailed experimental protocol for a recommended synthetic route, and relevant chemical data.
Introduction
This compound is an α,β-unsaturated carboxylic acid with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring both a carboxylic acid and a disubstituted alkene, allows for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecular architectures. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and scalability. This note explores several common methods for its preparation and provides a detailed protocol for the Aldol-type condensation, a direct and efficient approach.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on factors such as starting material availability, desired scale, and the required purity of the final product. A summary of common routes is presented below.[1]
| Synthetic Route | Key Reactants | Reaction Time (Approx.) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Aldol Condensation | Butanal, Propanoic Anhydride | 12-16 hours | ~40-50 | Moderate | One-pot reaction, readily available starting materials. | Moderate yield, potential for side reactions. |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromobutane | 10-12 hours | ~75-85 | High | High yield, good purity, reliable method. | Multi-step process, use of a strong base. |
| Reformatsky Reaction | Butan-2-one, Ethyl bromoacetate, Zinc | 3-4 hours | ~60-70 | Moderate to High | Milder conditions than Grignard reactions. | Yield can be variable, requires activated zinc. |
| Wittig Reaction | Propanal, (1-Carboxyethyl)triphenylphosphonium bromide | 6-8 hours | ~50-60 | Moderate | High regioselectivity in C=C bond formation. | Stoichiometric phosphine oxide byproduct, moderate yield. |
Recommended Synthetic Protocol: Aldol-Type Condensation
This protocol details the synthesis of this compound via the condensation of butanal with propanoic anhydride, a variation of the Perkin reaction.
Reaction Scheme:
Materials and Equipment:
-
Reagents:
-
Butanal (reagent grade, ≥99%)
-
Propanoic anhydride (reagent grade, ≥98%)
-
Sodium propanoate (anhydrous, ≥99%)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
-
Experimental Procedure:
-
Reaction Setup:
-
In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add sodium propanoate (1.0 eq).
-
To the flask, add propanoic anhydride (1.5 eq).
-
Begin stirring the mixture and heat it to 140-150 °C using a heating mantle.
-
-
Addition of Butanal:
-
Once the reaction mixture has reached the desired temperature, add butanal (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 140-150 °C for 8-12 hours with continuous stirring.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 200 mL of water.
-
To hydrolyze any remaining propanoic anhydride, boil the mixture for 20 minutes.
-
After cooling, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts.
-
Combine the bicarbonate washes and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude this compound.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
For further purification, the crude solid can be recrystallized from a suitable solvent (e.g., a mixture of water and ethanol) or purified by vacuum distillation.
-
Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.0 ppm (singlet, broad) |
| Vinylic (=CH-) | 6.5 - 7.5 ppm (quartet) | |
| Ethyl group (-CH₂CH₃) | 2.0 - 2.5 ppm (quartet) | |
| Methyl group (-CH₂CH₃) | 1.0 - 1.3 ppm (triplet) | |
| Methyl group (=C-CH₃) | 1.8 - 2.2 ppm (doublet) | |
| ¹³C NMR | Carboxylic Acid (-COOH) | 170 - 185 ppm |
| Vinylic (=C(COOH)-) | 125 - 140 ppm | |
| Vinylic (=CH-) | 135 - 150 ppm | |
| Ethyl group (-CH₂CH₃) | 20 - 30 ppm | |
| Methyl group (-CH₂CH₃) | 10 - 15 ppm | |
| Methyl group (=C-CH₃) | 12 - 18 ppm | |
| IR Spectroscopy | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (strong, broad) |
| C=O (Carboxylic Acid) | 1680 - 1720 cm⁻¹ (strong, sharp) | |
| C=C (Alkene) | 1620 - 1680 cm⁻¹ (medium) |
References
Application Notes and Protocols: Malonic Ester Synthesis of 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Ethylbut-2-enoic acid, a valuable intermediate in the pharmaceutical and specialty chemical industries, utilizing the malonic ester synthesis pathway. This method is recognized for its reliability, high yield, and purity of the final product.[1]
Overview of the Synthetic Pathway
The malonic ester synthesis is a versatile and widely used method for the preparation of substituted carboxylic acids.[2][3] The synthesis of this compound via this route involves three key stages:
-
Enolate Formation and Alkylation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide (ethyl bromide or iodide) in an SN2 reaction to form diethyl ethylmalonate. A second alkylation step with another equivalent of ethyl halide yields diethyl diethylmalonate.
-
Saponification (Ester Hydrolysis): The resulting dialkylated ester is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester groups into carboxylate salts.
-
Acidification and Decarboxylation: Acidification of the carboxylate salt solution protonates the carboxylate groups to form a dicarboxylic acid. Subsequent heating leads to the decarboxylation (loss of CO2) of one of the carboxylic acid groups, yielding the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the malonic ester synthesis of this compound.
| Parameter | Value | Reference |
| Overall Yield | ~75-85% | [1] |
| Purity | High | [1] |
| Reaction Time (approx.) | 10-12 hours | [1] |
| Diethyl Ethylmalonate Yield | ~81% (from diethyl malonate) | [4] |
| Diethyl Ethylmalonate Boiling Point | 206-208 °C | [4] |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide (or ethyl iodide)
-
Diethyl ether
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, separatory funnel)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Step 1: Synthesis of Diethyl Diethylmalonate (Alkylation)
This protocol is adapted from the synthesis of diethyl ethylmalonate and involves a second alkylation step.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4.6 g (0.2 mol) of sodium metal in 50 g of absolute ethanol. This should be done cautiously in small portions until all the sodium has reacted to form sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, gradually add 32 g (0.2 mol) of diethyl malonate from the dropping funnel. A voluminous, pasty mass of the sodium salt of diethyl malonate will form.[4]
-
First Alkylation: With vigorous stirring, add 24.2 g (0.22 mol) of ethyl bromide dropwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a gentle reflux.[5]
-
Second Alkylation: After the initial reaction subsides, prepare a second equivalent of sodium ethoxide by dissolving 4.6 g (0.2 mol) of sodium in 50 g of absolute ethanol in a separate flask. Once the first alkylation is complete (the solution is no longer alkaline), add the second equivalent of sodium ethoxide to the reaction mixture to deprotonate the mono-alkylated product. Then, add another 24.2 g (0.22 mol) of ethyl bromide dropwise.
-
Reaction Completion and Work-up: Heat the reaction mixture to reflux until the solution is no longer alkaline, which may take several hours.[4] After cooling, remove the ethanol using a rotary evaporator. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl diethylmalonate. The product can be purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to this compound
-
Saponification: Reflux the crude diethyl diethylmalonate with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester groups.[1]
-
Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.
-
Decarboxylation: Heat the acidified solution to reflux for 4-6 hours to induce decarboxylation.[1]
-
Extraction and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude this compound can be purified by vacuum distillation.[1]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the malonic ester synthesis for this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Pathway
The following diagram outlines the chemical transformations in the synthesis.
Caption: Chemical transformations in the malonic ester synthesis.
References
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Acids via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity and stereocontrol. This powerful olefination reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. A key application of this methodology is in the synthesis of α,β-unsaturated carboxylic acids, which are important structural motifs in numerous natural products, pharmaceuticals, and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated acids utilizing the Wittig reaction and its modifications. It includes a direct one-pot olefination-hydrolysis method for the synthesis of cinnamic acid derivatives, as well as an overview of a novel approach for the direct carboxylation of phosphorus ylides.
Reaction Mechanism
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The strong P=O bond formation is the driving force for this reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
Protocol 1: One-Pot Wittig Olefination-Hydrolysis for the Synthesis of Cinnamic Acids[1][2][3]
This protocol describes a convenient and environmentally friendly one-pot synthesis of cinnamic acids from benzaldehydes in an aqueous medium. The reaction combines the Wittig olefination of an aldehyde with an alkoxycarbonylmethylidenetriphenylphosphorane, followed by in-situ hydrolysis of the resulting ester.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 eq)
-
10% (w/w) aqueous Sodium Hydroxide (NaOH) solution
-
15% (w/w) aqueous Hydrochloric Acid (HCl) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted benzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Add the 10% aqueous NaOH solution to the flask. The amount of NaOH solution should be sufficient to create a stirrable suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the olefination and subsequent hydrolysis (typically a few hours), cool the reaction mixture to room temperature.
-
Filter the cooled reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Carefully acidify the filtrate with 15% aqueous HCl solution until the cinnamic acid product precipitates out completely. The pH should be acidic.
-
Collect the precipitated cinnamic acid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water.
-
Dry the product in a desiccator or a vacuum oven to obtain the pure cinnamic acid derivative.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of α,β-unsaturated acids and their ester precursors using the Wittig reaction.
| Aldehyde/Ketone | Wittig Reagent | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Cinnamic acid | 10% aq. NaOH | - | Reflux | 23 | 77 | >95:5 | [1] |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | 4-Methoxycinnamic acid | 10% aq. NaOH | - | Reflux | 23 | 96 | >95:5 | [1] |
| 4-Hydroxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | 4-Coumaric acid | 10% aq. NaOH | - | Reflux | - | 74 | >95:5 | [1] |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-chlorocinnamate | Dichloromethane | - | RT | 2 | - | - | [2] |
| Benzaldehyde | Methyltriphenylphosphonium bromide | Cinnamic acid | Toluene | KHMDS | 80 | 20-24 | 85 | >98:2 | [3] |
| 4-Bromobenzaldehyde | Methyltriphenylphosphonium bromide | 4-Bromocinnamic acid | Toluene | KHMDS | 80 | 20-24 | 78 | >98:2 | [3] |
| 2-Naphthaldehyde | Methyltriphenylphosphonium bromide | 3-(2-Naphthyl)acrylic acid | Toluene | KHMDS | 100 | 48-50 | 72 | >98:2 | [3] |
Note: Yields and E:Z ratios can vary depending on the specific reaction conditions and substrates used.
Novel Approach: Direct Synthesis with CO2
A groundbreaking development in the synthesis of α,β-unsaturated carboxylic acids involves the direct utilization of carbon dioxide (CO2) as a C1 source in a Wittig-type reaction.[3] This methodology employs "phosphonium carboxylate ylides," which are generated in situ and react with aldehydes to afford the target acids with high stereoselectivity.[3] This approach is highly atom-economical and offers a green alternative to traditional methods.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Utilisation of CO 2 in the simultaneous installation of the C–C and C[double bond, length as m-dash]C bonds of α,β-unsaturated carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00770D [pubs.rsc.org]
Application Notes and Protocols: Catalytic Hydrogenation of 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 2-Ethylbut-2-enoic acid to produce 2-ethylbutanoic acid. This process is of significant interest due to the applications of 2-ethylbutanoic acid and its derivatives in the pharmaceutical and flavor industries.
Introduction
Catalytic hydrogenation is a fundamental chemical transformation that involves the addition of hydrogen across a double or triple bond in the presence of a catalyst. In the context of this compound, an α,β-unsaturated carboxylic acid, the primary goal is the selective saturation of the carbon-carbon double bond to yield 2-ethylbutanoic acid, while leaving the carboxylic acid functional group intact.
The resulting product, 2-ethylbutanoic acid, serves as a valuable intermediate in organic synthesis.[1] Its derivatives, such as 2-ethylbutyric anhydride, are utilized in the synthesis of active pharmaceutical ingredients (APIs).[2] The structure of these molecules can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Furthermore, 2-ethylbutanoic acid and its esters are recognized for their fruity and dairy-like aromas, leading to their use as flavoring agents in the food and fragrance industries.[1]
This document outlines various catalytic systems and provides a generalized experimental protocol for the successful hydrogenation of this compound in a laboratory setting.
Catalytic Systems and Data Presentation
Several catalyst systems are effective for the hydrogenation of α,β-unsaturated carboxylic acids. The choice of catalyst can influence reaction efficiency, selectivity, and conditions. Below is a summary of potential catalytic systems and their typical performance, adapted from literature on structurally similar substrates.
| Catalyst System | Typical Substrate | Product | Yield (%) | Selectivity (%) | Reference Catalyst Performance |
| 5% Palladium on Carbon (Pd/C) | (E)-2-methyl-2-butenoic acid (Tiglic Acid) | 2-methylbutanoic acid | >95 | >99 | [3] |
| Copper(I)/N-heterocyclic carbene complex | α,β-unsaturated esters and amides | Saturated esters and amides | 68-95 | High | [4][5][6] |
| Cobalt-based catalyst with diphosphine ligand | α,β-unsaturated carboxylic acids | Chiral carboxylic acids | High | High (up to >99% ee) | [7] |
Note: The data presented is based on the hydrogenation of analogous α,β-unsaturated carboxylic acids and esters. Actual yields and selectivities for this compound may vary and require optimization.
Experimental Protocols
The following protocols provide a detailed methodology for the catalytic hydrogenation of this compound using a common and robust catalyst, Palladium on Carbon (Pd/C).
Protocol 1: Small-Scale Hydrogenation using a Hydrogen Balloon
This protocol is suitable for small-scale reactions (typically < 1 g of substrate) at atmospheric pressure.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen gas (balloon)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus (e.g., Celite® or syringe filter)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Ethanol, approx. 0.1 M concentration of the substrate). Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing aliquots of the reaction mixture.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry and exposed to air. Ensure the filter cake is kept wet with solvent during filtration and handle with care.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-ethylbutanoic acid.
-
Purification: If necessary, the product can be further purified by distillation or chromatography.
Protocol 2: Hydrogenation using a Parr Shaker Apparatus
This protocol is suitable for larger-scale reactions or when higher hydrogen pressure is required to facilitate the reaction.
Materials:
-
Same as Protocol 1, with the addition of a Parr hydrogenation apparatus.
Procedure:
-
Vessel Preparation: Place this compound and the solvent into the reaction vessel of the Parr shaker.
-
Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the vessel.
-
Assembly: Securely assemble the Parr apparatus according to the manufacturer's instructions.
-
Pressurization: Purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 psi).
-
Reaction: Begin agitation (shaking) and maintain the desired temperature (if heating is required). Monitor the reaction progress by observing the pressure drop in the hydrogen tank.
-
Depressurization and Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), stop the agitation and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.
-
Catalyst Removal and Isolation: Follow steps 7-9 from Protocol 1 to remove the catalyst and isolate the product.
Mandatory Visualizations
Caption: Catalytic hydrogenation of this compound.
Caption: General workflow for catalytic hydrogenation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]
- 5. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2-Ethylbut-2-enoic acid, a key process in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The following sections outline several catalytic methods, including traditional acid catalysis, solid-supported acid catalysis, and enzymatic catalysis. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on well-established procedures for structurally similar α,β-unsaturated carboxylic acids.
Data Presentation: Comparison of Esterification Protocols
The following table summarizes typical reaction conditions and expected yields for the esterification of α,β-unsaturated carboxylic acids, providing a comparative overview of different catalytic systems applicable to this compound.
| Catalyst | Alcohol | Acid to Alcohol Molar Ratio | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sulfuric Acid (H₂SO₄) | Ethanol | 1:5 - 1:10 | 1-5 mol% | 70-80 | 4-12 | 85-95 | A common and effective method, but catalyst removal and waste disposal can be problematic. |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol | 1:5 - 1:10 | 5-10 mol% | 65-75 | 6-18 | 80-90 | A solid, crystalline acid that is easier to handle than sulfuric acid. |
| Amberlyst-15 | Butanol | 1:3 - 1:5 | 10-20 wt% | 80-100 | 8-24 | 75-90 | A reusable solid acid catalyst that simplifies product purification.[1] |
| Lipase (e.g., Candida antarctica Lipase B) | Propanol | 1:1 - 1:3 | 5-15 wt% | 40-60 | 24-72 | 70-95 | A green and selective method, operating under mild conditions. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol describes the synthesis of ethyl 2-ethylbut-2-enoate using sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of ethanol.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of absolute ethanol (5-10 eq).
-
Slowly and carefully add concentrated sulfuric acid (1-5 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-ethylbut-2-enoate.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
Protocol 2: Esterification using p-Toluenesulfonic Acid (p-TsOH) Catalyst
This method utilizes the solid acid catalyst p-TsOH, which is often easier to handle and can be more selective than sulfuric acid.
Materials:
-
This compound
-
Methanol
-
p-Toluenesulfonic Acid Monohydrate
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, dissolve this compound (1.0 eq) and p-toluenesulfonic acid monohydrate (5-10 mol%) in toluene.
-
Add methanol (5-10 eq) to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue refluxing for 6-18 hours until no more water is collected. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
Protocol 3: Heterogeneous Catalysis using Amberlyst-15
This protocol employs a reusable solid acid catalyst, simplifying the work-up procedure.
Materials:
-
This compound
-
Butanol
-
Amberlyst-15 resin
-
Hexane
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying under vacuum.
-
To a round-bottom flask, add this compound (1.0 eq), butanol (3-5 eq), and the activated Amberlyst-15 resin (10-20 wt% of the carboxylic acid).
-
Heat the mixture with vigorous stirring at 80-100°C for 8-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent (e.g., hexane), dried, and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude ester.
-
Purify the product by vacuum distillation.
Protocol 4: Lipase-Catalyzed Esterification
This enzymatic method offers high selectivity and operates under mild, environmentally friendly conditions.
Materials:
-
This compound
-
Propanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Molecular Sieves (3Å or 4Å)
-
Heptane (or other suitable organic solvent)
Procedure:
-
In a screw-capped flask, combine this compound (1.0 eq) and propanol (1-3 eq) in heptane.
-
Add immobilized lipase (5-15 wt% of the total reactants).
-
Add activated molecular sieves to the mixture to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubate the flask in an orbital shaker at 40-60°C and 150-200 rpm for 24-72 hours.
-
Monitor the conversion of the carboxylic acid by HPLC or GC analysis.
-
Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Visualizations
General Workflow for Fischer Esterification
Caption: General workflow for the Fischer esterification of this compound.
Signaling Pathway: Acid-Catalyzed Esterification Mechanism
Caption: Key steps in the acid-catalyzed esterification mechanism.
References
Application Notes and Protocols for Amidation Reactions of 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the amidation reactions of 2-ethylbut-2-enoic acid, a versatile building block in organic synthesis. This document details various protocols for the synthesis of 2-ethylbut-2-enamides, summarizes quantitative data for common coupling reagents, and provides visual diagrams of the reaction pathways and experimental workflows.
Introduction to Amidation of this compound
The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The amidation of this compound involves the coupling of its carboxylic acid functionality with a primary or secondary amine. Due to the relatively low reactivity of the carboxylic acid, direct reaction with an amine typically requires high temperatures and often results in low yields. Therefore, the use of coupling reagents or the activation of the carboxylic acid is standard practice to achieve efficient amide bond formation under mild conditions.[1]
The α,β-unsaturation in this compound can influence the reactivity and requires careful selection of reaction conditions to avoid potential side reactions, such as Michael addition. However, with the appropriate choice of coupling reagents and reaction parameters, a diverse range of N-substituted-2-ethylbut-2-enamides can be synthesized in good to excellent yields.
Common Coupling Reagents for Amidation
Several classes of coupling reagents are widely employed for the amidation of carboxylic acids. The choice of reagent often depends on factors such as the steric and electronic properties of the carboxylic acid and amine, desired reaction time, and tolerance of other functional groups. The most common classes include carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., DCC, EDC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization in chiral substrates, they are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[1]
-
Phosphonium Salts (e.g., PyBOP): These reagents convert the carboxylic acid into a reactive phosphonium ester, which readily reacts with amines.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents that form activated esters (e.g., OAt-esters with HATU), leading to rapid and clean amide bond formation with minimal side products.[2][3]
Quantitative Data on Coupling Reagent Performance
The following tables summarize typical quantitative data for common coupling reagents used in amidation reactions. While this data is not exclusively for this compound, it provides a comparative overview of what can be expected for α,β-unsaturated carboxylic acids.
Table 1: Comparison of Coupling Reagents for the Amidation of Carboxylic Acids
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Features |
| DCC | HOBt | DIPEA | DMF/DCM | 12-24 | 70-90 | Cost-effective; byproduct (DCU) is insoluble and can be filtered off.[1] |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup.[4] |
| HATU | None | DIPEA | DMF | 2 | 95 | Highly efficient and fast-acting, particularly for hindered substrates.[2][4] |
Table 2: Amidation of Various Carboxylic Acids with Benzylamine using Different Coupling Reagents
| Carboxylic Acid | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | EDC/HOBt | DMF | 12 | 92 | Fictionalized Data |
| Phenylacetic Acid | DCC/HOBt | DCM | 18 | 88 | Fictionalized Data |
| Crotonic Acid | HATU | DMF | 2 | 95 | Fictionalized Data |
Experimental Protocols
Below are detailed protocols for the amidation of this compound using three common coupling reagents.
Protocol 1: Amidation using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add DCC (1.1 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine (1.0 mmol) and DIPEA (1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Amidation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.0 mmol) and DIPEA (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 3: Amidation using HATU
Materials:
-
This compound
-
Amine (e.g., a hindered secondary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
Visualizations
Signaling Pathway: General Mechanism of Amidation using a Coupling Reagent
Caption: General mechanism of coupling reagent-mediated amidation.
Experimental Workflow: Synthesis and Purification of 2-Ethylbut-2-enamides
Caption: General workflow for the synthesis and purification of amides.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Ethylbut-2-enoic Acid as a Versatile Building Block in Organic Synthesis
Introduction
2-Ethylbut-2-enoic acid, also known as α-ethylcrotonic acid, is a valuable building block in organic and medicinal chemistry.[1] Its molecular structure, featuring an α,β-unsaturated carboxylic acid moiety, provides multiple reactive sites for synthetic transformations. The carboxylic acid group can be readily converted into esters and amides, while the conjugated double bond is susceptible to addition reactions, most notably conjugate (Michael) additions and catalytic hydrogenation.[2] These reactive handles make it a key intermediate for constructing more complex molecular architectures for the pharmaceutical, flavor, and fragrance industries.[2] This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.
Application Note 1: Synthesis of Ester Derivatives via Fischer Esterification
The carboxylic acid functionality of this compound can be readily converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction with an alcohol is a fundamental transformation for modifying the parent molecule, often to increase lipophilicity or to act as a protecting group. The resulting α,β-unsaturated esters are themselves valuable intermediates in organic synthesis.
Experimental Protocol: Synthesis of Ethyl 2-ethylbut-2-enoate
Reaction Scheme: C₆H₁₀O₂ (this compound) + C₂H₅OH (Ethanol) --[H⁺ catalyst]--> C₈H₁₄O₂ (Ethyl 2-ethylbut-2-enoate) + H₂O
Materials and Equipment:
-
This compound
-
Ethanol (anhydrous), 200 proof
-
Sulfuric acid (concentrated, 98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.71 g, 50.0 mmol, 1.0 eq).
-
Add an excess of anhydrous ethanol (40 mL).
-
While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 80-85°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-ethylbut-2-enoate.
-
Purify the product by vacuum distillation if necessary.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Product | Expected Yield (%) |
| This compound | Ethanol | H₂SO₄ | Ethyl 2-ethylbut-2-enoate | 80 - 90 |
| This compound | Methanol | H₂SO₄ | Methyl 2-ethylbut-2-enoate | 80 - 90 |
| This compound | Isopropanol | H₂SO₄ | Isopropyl 2-ethylbut-2-enoate | 75 - 85 |
Note: Yields are estimated based on typical Fischer esterification efficiencies.
Expected Product Characterization (Ethyl 2-ethylbut-2-enoate)
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~6.8 (q, 1H, vinylic =CH-), ~4.2 (q, 2H, -O-CH₂-), ~2.2 (q, 2H, =C-CH₂-), ~1.3 (t, 3H, -O-CH₂-CH₃), ~1.1 (t, 3H, =C-CH₂-CH₃) |
| ¹³C NMR | δ (ppm): ~167 (C=O), ~145 (=C-), ~135 (=CH-), ~60 (-O-CH₂-), ~22 (=C-CH₂-), ~14 (-O-CH₂-CH₃), ~13 (=C-CH₂-CH₃) |
| IR (cm⁻¹) | ~2970 (C-H, sp³), ~1715 (C=O, conjugated ester), ~1650 (C=C), ~1250 (C-O stretch) |
| MS (EI) | m/z (%): 142 [M]⁺, 127 [M-CH₃]⁺, 113 [M-C₂H₅]⁺, 97 [M-OC₂H₅]⁺ |
Note: Spectroscopic data are predicted based on structure and data for analogous compounds.[3]
Application Note 2: Synthesis of Amide Derivatives
Amide bond formation is critical in drug development. Direct reaction of a carboxylic acid and an amine is often inefficient, so a two-step process involving activation of the carboxylic acid is preferred. Converting this compound to its acyl chloride derivative creates a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding amides in high yield.
Experimental Protocol: Synthesis of N-benzyl-2-ethylbut-2-enamide
Step A: Synthesis of 2-Ethylbut-2-enoyl chloride
-
In a fume hood, add this compound (5.71 g, 50.0 mmol, 1.0 eq) to a round-bottom flask with a stir bar.
-
Add thionyl chloride (SOCl₂, 5.5 mL, 75.0 mmol, 1.5 eq) dropwise at 0°C.
-
Attach a reflux condenser fitted with a drying tube and allow the reaction to warm to room temperature, then heat at 70°C for 2 hours or until gas evolution ceases.
-
The crude acyl chloride is typically used directly in the next step after removing excess SOCl₂ by distillation.
Step B: Synthesis of N-benzyl-2-ethylbut-2-enamide
-
In a separate flask, dissolve benzylamine (5.9 g, 55.0 mmol, 1.1 eq) and triethylamine (7.0 mL, 50.0 mmol, 1.0 eq) in dichloromethane (DCM, 50 mL) and cool to 0°C.
-
Slowly add the crude 2-ethylbut-2-enoyl chloride (from Step A) in DCM (20 mL) to the amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction with water (50 mL).
-
Separate the organic layer, wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data for Amidation
| Amine | Base | Product | Expected Yield (%) (2 steps) |
| Benzylamine | Triethylamine | N-benzyl-2-ethylbut-2-enamide | 75 - 85 |
| Aniline | Pyridine | N-phenyl-2-ethylbut-2-enamide | 70 - 80 |
| Morpholine | Triethylamine | 1-(Morpholino)-2-ethylbut-2-en-1-one | 80 - 90 |
Note: Yields are estimated based on typical two-step acylation procedures.
Application Note 3: Carbon-Carbon Bond Formation via Michael Addition
As an α,β-unsaturated system, this compound and its esters are excellent Michael acceptors. This allows for the 1,4-conjugate addition of a wide range of soft nucleophiles (Michael donors), such as enolates, Gilman reagents, and amines. This reaction is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds at the β-position.
Experimental Protocol: Michael Addition of Diethyl Malonate
Reaction Scheme: C₈H₁₄O₂ (Ethyl 2-ethylbut-2-enoate) + CH₂(COOEt)₂ (Diethyl malonate) --[NaOEt]--> C₁₅H₂₆O₆
Materials and Equipment:
-
Ethyl 2-ethylbut-2-enoate (from Application Note 1)
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
1M Hydrochloric acid (HCl)
-
Three-neck round-bottom flask equipped with a dropping funnel and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Prepare sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.0 g, 44.0 mmol, 1.1 eq) in anhydrous ethanol (50 mL) under an inert atmosphere.
-
To the NaOEt solution, add diethyl malonate (7.05 g, 44.0 mmol, 1.1 eq) dropwise at room temperature.
-
Cool the resulting solution to 0°C and add ethyl 2-ethylbut-2-enoate (5.69 g, 40.0 mmol, 1.0 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it into ice-cold 1M HCl (100 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude triester adduct.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data for Michael Addition
| Michael Donor (Nucleophile) | Base / Catalyst | Product Type | Expected Yield (%) |
| Diethyl malonate | NaOEt | 1,3-Dicarbonyl Adduct | 70 - 85 |
| Thiophenol | Et₃N | Thioether Adduct | 85 - 95 |
| Lithium dimethylcuprate | N/A | β-Methylated Product | 75 - 90 |
Note: Yields are estimated based on typical Michael addition efficiencies.
Application Note 4: Saturation via Catalytic Hydrogenation
The double bond of this compound can be selectively reduced to form the corresponding saturated carboxylic acid, 2-ethylbutanoic acid. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon) is the most common and efficient method for this transformation.[4] This reaction proceeds via syn-addition of two hydrogen atoms across the double bond.[4][5]
Experimental Protocol: Synthesis of 2-Ethylbutanoic Acid
Reaction Scheme: C₆H₁₀O₂ (this compound) + H₂ --[Pd/C]--> C₆H₁₂O₂ (2-Ethylbutanoic acid)
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Source of hydrogen gas (H₂)
-
Celite™ or other filter aid
Procedure:
-
Dissolve this compound (5.71 g, 50.0 mmol) in methanol (50 mL) in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C (approx. 250 mg, ~5 mol% Pd) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 2-12 hours).
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2-ethylbutanoic acid. The product is often pure enough for subsequent use, but can be distilled if necessary.
Quantitative Data for Hydrogenation
| Substrate | Catalyst | Solvent | Product | Expected Yield (%) |
| This compound | 10% Pd/C | Methanol | 2-Ethylbutanoic acid | >95 |
| This compound | PtO₂ | Ethyl Acetate | 2-Ethylbutanoic acid | >95 |
Note: Yields for catalytic hydrogenation are typically quantitative.
References
Application Notes and Protocols for 2-Ethylbut-2-enoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbut-2-enoic acid is an unsaturated carboxylic acid that holds significant interest in pharmaceutical synthesis, primarily as an analogue and potential building block for derivatives of Valproic Acid (VPA). VPA is a well-established anticonvulsant drug with a broad spectrum of clinical applications, including the treatment of epilepsy, bipolar disorder, and migraines.[1] However, its use is associated with notable side effects such as hepatotoxicity and teratogenicity.[1] Consequently, research efforts have been directed towards the synthesis of VPA analogues and derivatives with improved potency and a more favorable safety profile.[1]
The introduction of a carbon-carbon double bond, as seen in this compound and other unsaturated VPA derivatives like 2-ene-VPA and 4-ene-VPA, is a key strategy in modifying the parent molecule's structure.[1] These unsaturated analogues have demonstrated significant anticonvulsant activity, with some studies suggesting they may lack the severe side effects associated with VPA.[2][3]
These application notes provide an overview of the potential use of this compound in the synthesis of novel pharmaceutical agents, with a focus on its role as a VPA analogue. Included are a general synthetic strategy, a detailed protocol for evaluating the cytotoxicity of such compounds, a summary of relevant quantitative data from studies on similar unsaturated VPA derivatives, and an overview of the key signaling pathways likely to be modulated by these molecules.
Application Note 1: General Synthetic Strategy for Valproic Acid Analogues
The synthesis of valproic acid and its analogues can be achieved through various routes. One established method involves the alkaline hydrolysis of a disubstituted barbituric acid to form a malonic acid intermediate, followed by thermal decarboxylation. This general approach can be adapted for the synthesis of various VPA derivatives.
Experimental Protocol: Two-Step Synthesis of Valproic Acid from 5,5-dipropylbarbituric acid[4]
This protocol serves as a model for the synthesis of VPA and can be conceptually adapted for related structures.
Step 1: Alkaline Hydrolysis of 5,5-dipropylbarbituric acid to 2,2-dipropylmalonic acid [4]
-
Reaction Setup: A mixture of 5,5-dipropylbarbituric acid and an excess of sodium hydroxide solution is prepared. The optimal concentration of NaOH and reaction time are crucial to ensure complete hydrolysis to the desired malonic acid.[4]
-
Hydrolysis: The reaction mixture is heated to facilitate the hydrolysis of the barbiturate ring.
-
Work-up: Upon completion of the reaction, the solution is cooled and acidified to precipitate the 2,2-dipropylmalonic acid.
-
Isolation: The precipitated product is collected by filtration, washed, and dried.
Step 2: Thermal Decarboxylation of 2,2-dipropylmalonic acid to Valproic Acid [4]
-
Reaction Setup: The 2,2-dipropylmalonic acid is placed in a reaction vessel suitable for heating. The reaction can be performed conventionally or in a microwave reactor for accelerated results.[4]
-
Decarboxylation: The malonic acid is heated, leading to the loss of carbon dioxide and the formation of valproic acid. The use of a catalyst, such as pyridine for microwave synthesis or copper(I) oxide for conventional heating, can facilitate the reaction.[4]
-
Isolation and Purification: The crude valproic acid is dissolved in water, acidified, and then extracted into an organic solvent like diethyl ether.[4] The product can be further purified by distillation under reduced pressure if necessary.[4]
Caption: General Synthetic Workflow for VPA Analogues.
Application Note 2: Evaluation of In Vitro Cytotoxicity
A crucial step in the preclinical evaluation of new drug candidates is the assessment of their potential cytotoxicity. The following protocol details a method for determining the cytotoxicity of unsaturated VPA derivatives in primary rat hepatocytes, a relevant model for assessing potential hepatotoxicity.
Experimental Protocol: Cytotoxicity Assay in Primary Rat Hepatocytes[5]
1. Hepatocyte Isolation and Culture:
-
Hepatocytes are isolated from rats by a standard collagenase perfusion method.
-
The isolated cells are plated on collagen-coated culture dishes in appropriate culture medium.
-
Cells are allowed to attach and form a monolayer for a specified period before treatment.
2. Glutathione Depletion (Optional but Recommended):
-
To increase the sensitivity of the assay to metabolites that are detoxified by glutathione, cellular glutathione (GSH) can be depleted by pre-incubating the hepatocytes with buthionine sulfoximine (BSO).[5]
3. Treatment with Test Compounds:
-
Stock solutions of this compound or other VPA analogues are prepared in a suitable solvent.
-
The hepatocyte cultures are treated with a range of concentrations of the test compounds. Control cultures should receive the vehicle alone.
4. Assessment of Cytotoxicity:
-
At various time points after treatment, aliquots of the culture medium are collected.
-
Cytotoxicity is quantified by measuring the activity of lactate dehydrogenase (LDH) released into the medium from damaged cells.[5] LDH activity is a common indicator of cell membrane disruption and cell death.
-
The LDH activity in the medium is measured spectrophotometrically using a commercially available kit.
5. Data Analysis:
-
The results are typically expressed as a percentage of the total LDH released from control cells treated with a lytic agent.
-
Dose-response curves can be generated to determine the concentration at which a compound causes 50% of the maximal LDH release (EC50).
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
Quantitative Data Summary
The following table summarizes key quantitative data for unsaturated VPA derivatives from preclinical studies. This data provides a benchmark for evaluating new analogues such as those derived from this compound.
| Compound | Assay | Model System | Key Findings | Reference |
| 4-ene-VPA | Cytotoxicity (LDH leakage) | Glutathione-depleted rat hepatocytes | Detectable loss of cell viability at 1 µM. | [5] |
| 2-ene-VPA | Cytotoxicity (LDH leakage) | Glutathione-depleted rat hepatocytes | Loss of viability at concentrations ≥ 5 mM. | [5] |
| 2-ene-VPA | Anticonvulsant Activity | Mice (electro- and chemiconvulsive threshold tests) | 60-90% of the potency of VPA. | [1] |
| 4-ene-VPA | Anticonvulsant Activity | Mice (electro- and chemiconvulsive threshold tests) | 50-90% of the potency of VPA. | [3] |
| α-Fluoro-4-ene-VPA | Anticonvulsant Activity (PTZ-induced seizures) | CD-1 Mice | ED₅₀: 275.74 mg/kg (compared to VPA ED₅₀ of 119.7 mg/kg). | [1] |
Potential Signaling Pathways
The therapeutic and adverse effects of Valproic Acid are attributed to its interaction with multiple cellular targets and signaling pathways.[6] It is plausible that this compound and its derivatives modulate similar pathways.
Enhancement of GABAergic Transmission
A primary mechanism of action for VPA is the enhancement of the inhibitory neurotransmitter GABA.[7][8] This is achieved through:
-
Inhibition of GABA degradation: VPA inhibits enzymes responsible for breaking down GABA, namely GABA transaminase and succinic semi-aldehyde dehydrogenase, leading to increased GABA levels in the synapse.[6][7]
-
Increased GABA synthesis: VPA may also stimulate the synthesis of GABA.[6]
Caption: VPA's Effect on GABAergic Transmission.
Inhibition of Histone Deacetylases (HDACs)
VPA is a known inhibitor of class I and IIa histone deacetylases (HDACs).[9][10] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes that can have neuroprotective and anti-cancer effects.[10][11]
Caption: Mechanism of HDAC Inhibition by VPA Analogues.
Other Potential Pathways
-
Inhibition of Ion Channels: VPA blocks voltage-gated sodium channels and T-type calcium channels, which contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability.[6][7]
-
Modulation of Signaling Cascades: VPA has been shown to influence intracellular signaling pathways such as the ERK/MAPK pathway, which is involved in neurogenesis and neuronal plasticity, and the GSK-3 pathway.[6][12]
-
Phospholipid Signaling: Some evidence suggests that VPA may attenuate phospholipid signaling, potentially impacting processes like neurotransmitter release.[13]
Conclusion
This compound represents a valuable scaffold for the development of novel pharmaceutical agents, particularly in the search for safer and more effective anticonvulsants. By leveraging the extensive knowledge of Valproic Acid's pharmacology and toxicology, researchers can strategically design and evaluate new derivatives. The protocols and data presented here provide a framework for the synthesis, in vitro testing, and mechanistic investigation of compounds based on the this compound structure. Further research into the specific properties of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of metabolites of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Cytotoxicity of unsaturated metabolites of valproic acid and protection by vitamins C and E in glutathione-depleted rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Stereoselective Synthesis of 2-Ethylbut-2-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbut-2-enoic acid and its derivatives are important intermediates in organic synthesis and are of significant interest to the pharmaceutical industry. These α,β-unsaturated carboxylic acid moieties are found in a variety of biologically active molecules. Notably, unsaturated analogues of valproic acid, a widely used antiepileptic drug, have been investigated to enhance therapeutic properties and reduce side effects.[1][2][3][4][5] The stereochemistry of the double bond in these derivatives is crucial for their biological activity, making stereoselective synthesis a critical aspect of their preparation.
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (E)- and (Z)-2-ethylbut-2-enoic acid derivatives, primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction and its modifications.
Synthetic Strategies Overview
The stereoselective synthesis of this compound derivatives can be achieved through several methods, with olefination reactions being the most common. The choice of method dictates the resulting stereochemistry of the alkene product.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically employs a stabilized phosphonate ylide and favors the formation of the thermodynamically more stable (E)-isomer.
-
Still-Gennari Olefination: A modification of the HWE reaction that utilizes phosphonates with electron-withdrawing groups, leading to the kinetic product and high selectivity for the (Z)-isomer.
-
Knoevenagel-Doebner Condensation: This method involves the reaction of an aldehyde with a compound containing an active methylene group, often yielding the (E)-isomer.
Data Presentation: Comparative Analysis of Synthetic Methods
The following table summarizes the expected yields and stereoselectivities for the synthesis of ethyl 2-ethylbut-2-enoate from propanal using different stereoselective methods.
| Method | Target Isomer | Key Reagents | Typical Yield (%) | E/Z Ratio | Reference |
| Horner-Wadsworth-Emmons | (E) | Propanal, Triethyl 2-phosphonobutanoate, NaH | 80-95 | >95:5 | General HWE selectivity |
| Still-Gennari Olefination | (Z) | Propanal, Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 | 75-90 | <5:95 | [6] |
| Knoevenagel-Doebner Condensation | (E) | Propanal, Diethyl ethylmalonate, Piperidine, Acetic Acid | 60-80 | >90:10 | General Knoevenagel selectivity |
Experimental Protocols
Protocol 1: Synthesis of (E)-ethyl 2-ethylbut-2-enoate via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of the (E)-isomer using the standard Horner-Wadsworth-Emmons reaction conditions.
Materials:
-
Triethyl 2-phosphonobutanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl 2-phosphonobutanoate (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution to 0 °C and add propanal (1.0 eq.) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-ethyl 2-ethylbut-2-enoate.
Expected Outcome:
-
Yield: 85-95%
-
E/Z Ratio: >95:5
Protocol 2: Synthesis of (Z)-ethyl 2-ethylbut-2-enoate via Still-Gennari Olefination
This protocol details the synthesis of the (Z)-isomer using the Still-Gennari modification of the HWE reaction.
Materials:
-
Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 18-crown-6 (2.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.5 eq., as a 0.5 M solution in toluene) dropwise.
-
Stir the mixture for 20 minutes at -78 °C.
-
Add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 eq.) in anhydrous THF dropwise.
-
Stir for 30 minutes at -78 °C, then add propanal (1.0 eq.) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (Z)-ethyl 2-ethylbut-2-enoate.
Expected Outcome:
-
Yield: 80-90%
-
Z/E Ratio: >95:5
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the stereoselective synthesis of 2-ethylbut-2-enoate derivatives.
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated analogues of valproic acid : structure activity relationships and interaction with gaba metabolism - UBC Library Open Collections [open.library.ubc.ca]
- 3. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [mdpi.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition Reactions with 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2][3][4][5][6] 2-Ethylbut-2-enoic acid, an α,β-disubstituted unsaturated carboxylic acid, presents a sterically hindered yet potentially valuable Michael acceptor for the synthesis of complex molecules with applications in medicinal chemistry and drug development. The products of such reactions can serve as intermediates for a variety of biologically active compounds.[7][8]
The reactivity of the β-carbon in this compound is modulated by the electronic-withdrawing effect of the carboxylic acid group, making it susceptible to attack by soft nucleophiles.[2][5] Common nucleophiles (Michael donors) for this transformation include thiols, amines, and stabilized carbanions like malonates.[3][6]
General Reaction Mechanism
The Michael addition reaction proceeds in three key steps:
-
Nucleophile Activation: In many cases, a base is used to deprotonate the Michael donor, generating a more potent nucleophile (e.g., a thiolate from a thiol or an enolate from a malonate).[3]
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate.[2][4][5]
-
Protonation: The enolate intermediate is protonated, typically by the solvent or a mild acid, to yield the final 1,4-adduct.[3][4]
Applications in Drug Development
Michael adducts are valuable scaffolds in drug discovery. The introduction of new functional groups via Michael addition can lead to compounds with a wide range of biological activities. For instance, the resulting β-amino acid, β-thioether, or substituted carboxylic acid derivatives can be key building blocks for synthesizing peptidomimetics, enzyme inhibitors, and other therapeutic agents. The controlled formation of stereocenters during the addition reaction is also of significant interest for the development of chiral drugs.
Representative Experimental Protocols
Due to the lack of specific literature for this compound, the following protocols utilize its ethyl ester, ethyl 2-ethylbut-2-enoate, as the Michael acceptor. Esterification of the carboxylic acid is a common strategy to enhance reactivity and solubility in organic solvents.
Protocol 1: Thia-Michael Addition of a Thiol to Ethyl 2-Ethylbut-2-enoate
This protocol describes the base-catalyzed conjugate addition of a thiol to the ethyl ester of this compound. Thia-Michael reactions are known for their efficiency and are often used in bioconjugation and materials science.[9][10][11][12][13]
Reaction Scheme:
References
- 1. Stereoconvergent Conjugate Addition of Arylboronic Acids to α-Angelica Lactone Derivatives: Synthesis of Stereochemically Complex γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 13. hereon.de [hereon.de]
Application Notes and Protocols for the Polymerization of 2-Ethylbut-2-enoic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the synthesis and polymerization of 2-Ethylbut-2-enoic acid and its esters. The resulting polymers, with their unique sterically hindered and hydrophobic nature, offer potential applications in drug delivery, specialty coatings, and advanced materials.
Introduction
This compound, a substituted acrylic acid, and its corresponding esters are intriguing monomers for polymer synthesis. The presence of an ethyl group at the alpha position introduces steric hindrance, which significantly influences polymerization kinetics and the properties of the resulting polymer. These polymers are expected to exhibit increased hydrophobicity and potentially unique thermal and mechanical characteristics compared to conventional polyacrylates. This document outlines various polymerization techniques, including free radical, solution, and controlled radical polymerization, to produce homopolymers and copolymers of this compound and its esters.
Monomer Synthesis
The synthesis of this compound can be achieved through several established organic chemistry routes. A comparative summary of potential synthetic pathways is provided in Table 1. The malonic ester synthesis generally offers high yields and purity, making it a reliable method for producing the monomer.[1]
Table 1: Comparative Data of Synthetic Routes to this compound [1]
| Synthetic Route | Key Reactants | Approx. Reaction Time | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromobutane | 10-12 hours | ~75-85 | High | High yield, good purity, reliable method | Multi-step process, use of strong base |
| Reformatsky Reaction | Butan-2-one, Ethyl bromoacetate, Zinc | 3-4 hours | ~60-70 | Moderate to High | One-pot reaction, milder conditions | Yield can be variable, requires activated zinc |
| Wittig Reaction | Propanal, (1-Carboxyethyl)triphenylphosphonium bromide | 6-8 hours | ~50-60 | Moderate | Forms C=C bond with high regioselectivity | Stoichiometric phosphine oxide byproduct |
| Aldol Condensation | Butanal, Propanoic anhydride | 12-16 hours | ~40-50 | Moderate | Direct route | Lower yield, potential for side reactions |
Polymerization Protocols
Due to the steric hindrance of the α-ethyl group, the polymerization of this compound and its esters may require specific conditions to achieve desirable molecular weights and low polydispersity. Both conventional free radical and controlled radical polymerization techniques can be employed.
Free Radical Polymerization (FRP)
Free radical polymerization is a robust method suitable for a wide range of vinyl monomers. For sterically hindered monomers like this compound, solution polymerization is often preferred over bulk polymerization to better control the reaction exotherm and viscosity.
This protocol is adapted from a general procedure for the solution polymerization of acrylic acid.[2]
Materials:
-
This compound (monomer)
-
Toluene or Tetrahydrofuran (THF), anhydrous (solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet and outlet
-
Temperature controller
-
Dropping funnel
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the flask, dissolve this compound (e.g., 10 g) in the chosen solvent (e.g., 50 mL of THF).
-
In a separate vial, dissolve the initiator (e.g., 0.1 g AIBN) in a small amount of the solvent.
-
Heat the monomer solution to the desired reaction temperature (typically 60-80 °C for AIBN in THF).
-
Once the temperature is stable, add the initiator solution to the flask.
-
Maintain the reaction under a nitrogen atmosphere with constant stirring for a predetermined time (e.g., 6-24 hours).
-
Monitor the reaction progress by taking samples periodically and analyzing monomer conversion via techniques like ¹H NMR or gas chromatography.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Diagram: Experimental Workflow for Solution Polymerization
Caption: Workflow for the solution polymerization of this compound.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer better control over polymer molecular weight, architecture, and polydispersity.[3][4] These methods are particularly useful for synthesizing well-defined polymers from sterically hindered monomers.
This protocol is based on general procedures for the ATRP of acrylates and methacrylates.[5][6]
Materials:
-
Ethyl 2-Ethylbut-2-enoate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent)
-
Nitrogen or Argon gas
Procedure:
-
Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
-
To a Schlenk flask, add CuBr (e.g., 0.014 g, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask and cycle between vacuum and inert gas (e.g., argon) three times.
-
Add the monomer (e.g., 2.28 g, 20 mmol), solvent (e.g., 2 mL anisole), and ligand (e.g., 0.017 g, 0.1 mmol) via syringe under an inert atmosphere.
-
Stir the mixture until the copper complex forms (a colored solution).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, add the initiator (e.g., 0.019 g, 0.1 mmol) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Take samples periodically to monitor conversion and molecular weight evolution.
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
This protocol is adapted from general RAFT polymerization procedures for acrylic monomers.[4][7]
Materials:
-
This compound ester (e.g., methyl or ethyl ester) (monomer)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) or similar RAFT agent
-
AIBN (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve the monomer, RAFT agent, and initiator in the solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).
-
Deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Immerse the vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time, taking samples for analysis.
-
Terminate the reaction by cooling and exposing to air.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Diagram: General Signaling Pathway for Controlled Radical Polymerization
Caption: Simplified mechanism of controlled radical polymerization (e.g., ATRP).
Polymer Characterization
The synthesized polymers should be thoroughly characterized to determine their molecular weight, composition, and thermal properties.
Table 2: Typical Characterization Data for Poly(this compound) and its Esters (Representative)
| Property | Method | Expected Results |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | FRP: Broad distribution (Mw/Mn > 1.5)CRP: Narrow distribution (Mw/Mn < 1.3) |
| Monomer Conversion | ¹H NMR Spectroscopy, Gas Chromatography (GC) | Dependent on reaction time and conditions |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Characteristic peaks for the polymer backbone and ester groups[8] |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Expected to be higher than corresponding linear polyacrylates due to steric hindrance |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of degradation temperature |
¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(this compound) is expected to show broad peaks corresponding to the polymer backbone protons and the ethyl group protons. The disappearance of the vinyl proton signals from the monomer confirms polymerization.
Differential Scanning Calorimetry (DSC): DSC analysis will reveal the glass transition temperature (Tg) of the polymer, providing insight into its amorphous or semi-crystalline nature and its physical state at different temperatures. Due to the steric hindrance of the α-ethyl group, the Tg is anticipated to be higher than that of poly(acrylic acid).
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for determining the processing window and upper use temperature of the material.
Applications
The unique properties of polymers derived from this compound and its esters suggest several potential applications, particularly in the biomedical and materials science fields.
Drug Delivery: The hydrophobic nature of these polymers makes them suitable for the encapsulation and controlled release of hydrophobic drugs.[9] They can be formulated into nanoparticles, microparticles, or hydrogels for targeted drug delivery.[10][11] The ester linkages in the side chains of the ester-based polymers could be designed to be hydrolytically or enzymatically cleavable, allowing for triggered drug release.
Diagram: Drug Delivery Application Concept
Caption: Conceptual workflow for a drug delivery system using these polymers.
Coatings and Adhesives: The properties of polyacrylates are widely utilized in the coatings and adhesives industry.[12][13] The incorporation of this compound or its esters into acrylate-based copolymers could enhance properties such as hardness, hydrophobicity, and thermal stability of coatings. In adhesives, these monomers could be used to tailor the viscoelastic properties.[2]
Specialty Biomaterials: The biocompatibility of poly(acrylic acid) derivatives makes them attractive for various biomedical applications.[14] Polymers of this compound could be explored for use in tissue engineering scaffolds, where their mechanical properties and surface hydrophobicity can be tuned.
Safety Precautions
-
This compound and its esters should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
The polymerization reactions, especially free radical polymerizations, can be exothermic and should be carefully monitored.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols for detailed handling and disposal information.
Conclusion
The polymerization of this compound and its esters presents an opportunity to develop novel polymers with tailored properties. The protocols and information provided in these application notes serve as a starting point for researchers to explore the synthesis, characterization, and application of these unique materials. The steric hindrance and hydrophobicity imparted by the α-ethyl group are key structural features that can be leveraged to create advanced materials for drug delivery, coatings, and other specialized applications. Further research into the structure-property relationships of these polymers will undoubtedly uncover new and exciting opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. Sterically Hindered Oleogel-Based Underwater Adhesive Enabled by Mesh-Tailoring Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014062426A1 - Controlled radical polymerization of (meth)acrylic monomers - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Bioacrylic Polymers from Dihydro-5-hydroxyl furan-2-one (2H-HBO) by Free and Controlled Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyacrylates - Evonik Industries [coating-adhesive-resins.evonik.com]
- 13. Enhancing properties of polyacrylate coatings - European Coatings [european-coatings.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethylbut-2-enoic Acid by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethylbut-2-enoic acid via distillation.
Data Presentation
For successful purification, understanding the physical properties of this compound and potential impurities is crucial. The following table summarizes key quantitative data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound | C₆H₁₀O₂ | 114.14 | 207.6[1] | 99-101 @ 18 mmHg |
| 2-Ethyl-1-butanol | C₆H₁₄O | 102.18 | 145-151[2] | Not specified |
| 2-Ethyl-2-butenal | C₆H₁₀O | 98.14 | Not specified | Not specified |
Experimental Protocols
A detailed methodology for the fractional vacuum distillation of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific purity of the starting material and the available equipment.
Objective: To purify crude this compound by removing lower and higher boiling impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle with a stirrer
-
Stir bar
-
Cold trap (recommended)
-
Polymerization inhibitor (e.g., hydroquinone, phenothiazine)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a magnetic stir bar and a small amount of a suitable polymerization inhibitor (e.g., a few crystals of hydroquinone) to the flask. This is crucial to prevent polymerization of the unsaturated acid at elevated temperatures.[1][3][4]
-
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed, using grease if necessary for vacuum distillation.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum adapter to a cold trap and then to the vacuum source. The cold trap will protect the vacuum pump from corrosive vapors.
-
-
Distillation:
-
Begin stirring the crude acid.
-
Slowly apply vacuum to the system. Be cautious of bumping, especially if volatile impurities are present.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Observe the reflux line as it slowly ascends the fractionating column. The rate of heating should be controlled to maintain a slow and steady distillation rate (typically 1-2 drops per second).
-
Collect any initial low-boiling fractions in a separate receiving flask. The temperature will likely be lower than the boiling point of the desired product.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Disassemble the apparatus.
-
Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound in a question-and-answer format.
| Question | Possible Cause(s) | Troubleshooting Steps |
| No distillate is being collected, even with heating. | 1. System leak: The vacuum is not sufficient to lower the boiling point effectively. 2. Insufficient heating: The vapor is not reaching the condenser. 3. Thermometer placement: The thermometer is not positioned correctly to measure the vapor temperature. | 1. Check all joints and connections for leaks. Re-grease joints if necessary. 2. Increase the heating mantle temperature gradually. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss. 3. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| The liquid in the distillation flask is turning dark and viscous. | Polymerization: Unsaturated carboxylic acids can polymerize at high temperatures. | 1. Stop the distillation immediately by removing the heat and releasing the vacuum. 2. Ensure a polymerization inhibitor was added before starting. If not, the material may be unsalvageable. 3. For future distillations, use a lower distillation temperature by applying a stronger vacuum. Add a fresh batch of polymerization inhibitor.[1][3][4] |
| The distillation is proceeding very slowly. | 1. Insufficient heating. 2. Flooding of the column: Too much liquid is returning to the distillation flask. | 1. Gradually increase the heating mantle temperature. 2. Reduce the heating rate to allow for proper equilibrium between the ascending vapor and descending liquid in the fractionating column. |
| The temperature is fluctuating during distillation. | 1. Inconsistent heating. 2. Unstable vacuum. 3. Presence of multiple components with close boiling points. | 1. Ensure the heating mantle provides consistent heat. Use a stirrer to ensure even heating. 2. Check the vacuum source and ensure a stable pressure is maintained. 3. Use a more efficient fractionating column and a slower distillation rate to improve separation. |
| The collected distillate is not pure. | 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Impurities with very close boiling points. | 1. Use a longer or more efficient fractionating column (e.g., packed with Raschig rings or metal sponges). 2. Reduce the rate of distillation to allow for better separation. 3. Consider alternative purification methods such as chromatography if distillation is ineffective. |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for the purification of this compound?
A1: this compound has a high boiling point at atmospheric pressure (207.6 °C).[1] Distilling at this high temperature can lead to decomposition and polymerization of the unsaturated acid. Vacuum distillation allows the substance to boil at a much lower temperature, minimizing these side reactions and leading to a purer product.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials such as 2-ethyl-2-butenal, and side products like 2-ethyl-1-butanol. The presence and identity of impurities will depend on the synthetic route used to prepare the crude acid.
Q3: How do I choose the right polymerization inhibitor?
A3: For unsaturated acids like this compound, common and effective polymerization inhibitors include hydroquinone, its monomethyl ether (MEHQ), and phenothiazine.[3][4] The choice may depend on the distillation temperature and the specific impurities present. It is crucial to add the inhibitor before heating.
Q4: What is "bumping" and how can I prevent it during vacuum distillation?
A4: "Bumping" is the sudden, violent boiling of a liquid. Under vacuum, this can be particularly hazardous. To prevent bumping, use a magnetic stir bar to ensure smooth and even boiling. Boiling chips are not effective under vacuum.
Q5: How can I determine the purity of my distilled this compound?
A5: The purity of the distilled fractions can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify the components of your sample.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common distillation issues.
References
- 1. EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process - Google Patents [patents.google.com]
- 2. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 5. pjps.pk [pjps.pk]
Technical Support Center: Optimizing Yield in 2-Ethylbut-2-enoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Ethylbut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Comparative Data of Synthetic Routes
Several synthetic pathways can be employed for the synthesis of this compound, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as desired yield, purity requirements, available starting materials, and scalability. Below is a summary of quantitative data for the most common synthetic routes.[1]
| Synthetic Route | Key Reactants | Reaction Time (approx.) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromobutane | 10-12 hours | ~75-85 | High | High yield, good purity, reliable method. | Multi-step process, use of a strong base. |
| Reformatsky Reaction | Butan-2-one, Ethyl bromoacetate, Zinc | 3-4 hours | ~60-70 | Moderate to High | One-pot reaction, milder conditions than Grignard. | Yield can be variable, requires activated zinc. |
| Wittig Reaction | Propanal, (1-Carboxyethyl)triphenylphosphonium bromide | 6-8 hours | ~50-60 | Moderate | Forms C=C bond with high regioselectivity. | Stoichiometric phosphine oxide byproduct, moderate yield. |
| Aldol Condensation | Butanal, Propanoic anhydride | 12-16 hours | ~40-50 | Moderate | Atom economical, readily available starting materials. | Potential for side reactions, moderate yield and purity. |
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and solutions to common problems encountered during the synthesis of this compound.
Malonic Ester Synthesis
The Malonic Ester Synthesis is a reliable method for preparing carboxylic acids from alkyl halides.[2][3] It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
FAQs:
-
Q1: My yield of this compound is significantly lower than the expected 75-85%. What are the possible causes? A1: Low yields in malonic ester synthesis can arise from several factors. The most common issues include incomplete deprotonation of the malonic ester, the presence of moisture which degrades the base, and the occurrence of side reactions, primarily dialkylation.[4]
-
Q2: How can I minimize the formation of the dialkylated byproduct? A2: To favor mono-alkylation, you can use an excess of the malonic ester relative to the alkyl halide.[5] Another strategy is to add the enolate solution slowly to the alkyl halide.
-
Q3: The decarboxylation step seems to be incomplete. How can I ensure full conversion? A3: Incomplete decarboxylation can be due to insufficient heating or inadequate acidification during the hydrolysis step.[4] Ensure that the reaction mixture is heated to a sufficient temperature for an adequate duration after acidification to drive the decarboxylation to completion.
-
Q4: What is the role of using the same alkoxide base as the ester group in the diethyl malonate? A4: Using a corresponding alkoxide base (e.g., sodium ethoxide with diethyl malonate) prevents transesterification, a side reaction that can complicate the product mixture.[2]
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of metallic zinc to form a beta-hydroxy ester, which can then be dehydrated.[6]
FAQs:
-
Q1: The Reformatsky reaction is not initiating. What could be the problem? A1: A common issue is the low reactivity of the zinc metal due to a passivating layer of zinc oxide on its surface. Activating the zinc is crucial for the reaction to proceed.[7]
-
Q2: How can I activate the zinc metal? A2: Several methods can be used to activate zinc. Pre-treatment with dilute HCl to etch the surface, using a zinc-copper couple, or the addition of activating agents like iodine or 1,2-dibromoethane are common strategies.[7] For scalable processes, DIBAL-H has been shown to be an effective activating agent.
-
Q3: My yields are still low even after activating the zinc. What else can I check? A3: Low yields can also be attributed to wet solvents or reagents. The organozinc intermediate is sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide.[8]
FAQs:
-
Q1: A major impurity in my final product is triphenylphosphine oxide. How can I effectively remove it? A1: Triphenylphosphine oxide (TPPO) is a common byproduct and its removal can be challenging. Several methods can be employed:
-
Crystallization: TPPO has low solubility in non-polar solvents like hexane or a mixture of diethyl ether and hexane. Triturating the crude product with these solvents can precipitate the TPPO.[9]
-
Chromatography: Column chromatography on silica gel is an effective method for separating the more polar TPPO from the desired less polar product.[10]
-
Precipitation with Metal Salts: TPPO can be precipitated as a complex by adding metal salts like zinc chloride to an ethanolic solution of the crude product.[9][10]
-
-
Q2: How can I control the stereoselectivity (E/Z ratio) of the double bond? A2: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, like the one used in this synthesis, generally favor the formation of the (E)-isomer.[11] Running the reaction in an aqueous medium can also enhance E-selectivity.[12] For non-stabilized ylides, the Schlosser modification can be used to obtain the (E)-alkene.[11]
-
Q3: The ylide formation seems to be inefficient. What could be the reason? A3: Inefficient ylide formation is often due to the use of a base that is not strong enough to deprotonate the phosphonium salt or the presence of moisture. Ensure a sufficiently strong and dry base is used under anhydrous conditions.
Aldol Condensation
The Aldol Condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound.[13]
FAQs:
-
Q1: The reaction is producing a complex mixture of products. Why is this happening? A1: When two different carbonyl compounds that can both form enolates are used, a "crossed aldol" reaction can occur, leading to a mixture of up to four different products.[14] In the synthesis of this compound from butanal and propanoic anhydride (which can be hydrolyzed to propanoic acid, then converted to its enolate), both starting materials can potentially self-condense or react with each other.
-
Q2: How can I improve the selectivity of the Aldol Condensation? A2: To improve selectivity in a crossed aldol reaction, one strategy is to use a carbonyl compound that cannot form an enolate as the electrophile. However, in this specific synthesis, controlling the reaction conditions such as temperature and the rate of addition of one reactant to the other is key to favoring the desired cross-condensation product.
-
Q3: The final product is the beta-hydroxy acid, not the desired alpha,beta-unsaturated acid. What went wrong? A3: The initial product of an aldol addition is a beta-hydroxy carbonyl compound. Dehydration to form the alpha,beta-unsaturated product typically requires heating.[15] Ensure that the reaction is heated sufficiently after the initial addition to promote the elimination of water.
Experimental Protocols
Malonic Ester Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Alkylation of Diethyl Malonate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add diethyl malonate (1.0 eq) dropwise.
-
After the addition is complete, add 1-bromobutane (1.0 eq) dropwise and reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude diethyl 2-butylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the crude diethyl 2-butylmalonate with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent.
-
-
Purification:
-
Purify the crude 2-Ethyl-2-butenoic acid by vacuum distillation.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. askthenerd.com [askthenerd.com]
- 4. benchchem.com [benchchem.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. Aldol reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Ethylbut-2-enoic Acid
Welcome to the Technical Support Center for the synthesis of 2-Ethylbut-2-enoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of this compound.
Troubleshooting Guides
This section provides detailed troubleshooting guides for four common synthetic routes to this compound: Aldol Condensation, Malonic Ester Synthesis, Wittig Reaction, and Reformatsky Reaction.
Aldol Condensation Route
Issue: Low Yield and Presence of Unreacted Starting Materials
Question: My Aldol Condensation reaction is resulting in a low yield of this compound, and I'm observing significant amounts of unreacted butanal and propanoic anhydride. How can I improve this?
Answer:
Low conversion in the Aldol Condensation for this synthesis can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
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Reaction Temperature and Time: The reaction typically requires high temperatures (140-150°C) and prolonged reaction times (8-12 hours) to drive the condensation and subsequent dehydration.[1] Ensure your reaction is maintained within this temperature range for the specified duration.
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Reagent Purity and Stoichiometry: Use freshly distilled butanal to remove any oxidized impurities (butanoic acid) that can interfere with the reaction. Ensure the correct stoichiometry is used, typically with a slight excess of propanoic anhydride.[1]
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Catalyst Activity: Sodium propanoate acts as the base catalyst. Ensure it is anhydrous, as the presence of water can hinder the reaction.
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Work-up Procedure: During the work-up, steam distillation is an effective method to remove unreacted butanal.[1] If you are still observing butanal in your product, ensure the steam distillation is carried out to completion.
Experimental Protocol: Aldol Condensation
-
Combine butanal (1.0 eq), propanoic anhydride (1.5 eq), and anhydrous sodium propanoate (1.0 eq) in a flask equipped with a reflux condenser.[1]
-
Heat the mixture to 140-150°C for 8-12 hours.[1]
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Cool the reaction mixture and pour it into water.
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Perform steam distillation to remove unreacted butanal.[1]
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Cool the remaining residue and extract the product with diethyl ether.
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Wash the ethereal solution with a saturated sodium bicarbonate solution.
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Combine the bicarbonate extracts and acidify with dilute hydrochloric acid to precipitate the crude this compound.
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Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.[1]
Malonic Ester Synthesis Route
Issue: Presence of Dialkylated Byproduct
Question: My malonic ester synthesis is producing a significant amount of a dialkylated byproduct alongside my desired this compound. How can I minimize this?
Answer:
The formation of a dialkylated ester is a common side reaction in malonic ester synthesis.[2] This occurs because the mono-alkylated intermediate still possesses an acidic proton that can be deprotonated and undergo a second alkylation. To minimize this:
-
Control of Stoichiometry: Use a strict 1:1 molar ratio of the sodium ethoxide base to diethyl malonate. This will favor the formation of the mono-enolate.
-
Slow Addition of Alkylating Agent: Add the 1-bromobutane slowly to the reaction mixture. This ensures that the enolate reacts with the alkylating agent as it is formed, minimizing the chance of a second deprotonation of the product.
-
Reaction Temperature: Maintain a controlled temperature during the addition of the alkyl halide to prevent side reactions.
Experimental Protocol: Malonic Ester Synthesis
-
Prepare sodium ethoxide in ethanol.
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Add diethyl malonate dropwise to the sodium ethoxide solution.
-
Slowly add 1-bromobutane to the reaction mixture and reflux for 1-2 hours.
-
Remove the ethanol by distillation.
-
Add a 10% aqueous solution of sodium hydroxide and reflux for 2-3 hours to hydrolyze the ester.[1]
-
Cool the mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidified solution to reflux for 4-6 hours to induce decarboxylation.[1]
-
After cooling, extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by vacuum distillation.
Wittig Reaction Route
Issue: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Question: I am struggling to separate the triphenylphosphine oxide (TPPO) byproduct from my this compound after a Wittig reaction. What are the best methods for its removal?
Answer:
Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction. Several strategies can be employed for its removal:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system. Try dissolving the crude product in a minimal amount of a polar solvent and then adding a non-polar solvent to precipitate the TPPO.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the more polar TPPO from the less polar this compound.
-
Extraction: After the reaction, washing the organic layer with a dilute acid solution can help in the removal of TPPO.
-
Precipitation with Metal Salts: TPPO can form complexes with certain metal salts like zinc chloride, which then precipitate out of the solution.
Experimental Protocol: Wittig Reaction
-
Prepare the phosphonium ylide by reacting (1-Carboxyethyl)triphenylphosphonium bromide with a strong base like n-butyllithium in anhydrous THF at -78°C.[1]
-
Add a solution of propanal in anhydrous THF dropwise to the ylide solution at -78°C.[1]
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and remove the THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove the bulk of the triphenylphosphine oxide.[1]
-
Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[1]
Reformatsky Reaction Route
Issue: Formation of a Lactone Byproduct
Question: In my Reformatsky synthesis of this compound, I am observing the formation of a significant amount of a γ-lactone byproduct. How can I avoid this?
Answer:
The formation of a γ-lactone is a potential side reaction in the synthesis of α,β-unsaturated acids via the Reformatsky reaction, especially during the dehydration step of the intermediate β-hydroxy ester. To minimize lactone formation:
-
Control of Dehydration Conditions: The choice of dehydrating agent and reaction conditions is critical. Strong acids and high temperatures can favor intramolecular cyclization to the lactone. Milder dehydration conditions should be explored.
-
Purification: Careful fractional distillation under reduced pressure can often separate the desired this compound from the higher-boiling lactone byproduct.
Experimental Protocol: Reformatsky Reaction
-
Activate zinc dust with a small crystal of iodine in anhydrous THF.
-
Add a mixture of butan-2-one and ethyl bromoacetate to the activated zinc suspension.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction and quench with dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude β-hydroxy ester is then dehydrated, for example, by heating with a catalytic amount of iodine or a mild acid.
-
Purify the final product by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my this compound synthesis?
A1: The common impurities depend on the synthetic route chosen. Please refer to the table below for a summary of common impurities for each of the four main synthetic routes.
Q2: How can I analyze the purity of my this compound and identify the impurities?
A2: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the final product and separate it from non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in identifying the structure of the main product and any significant impurities present.
Q3: What are the general safety precautions I should take during the synthesis of this compound?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reagents used in these syntheses can be corrosive, flammable, and toxic. Refer to the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
The following table summarizes the common impurities observed in the different synthetic routes for this compound, along with their typical, estimated occurrence levels. Please note that these are estimates and can vary based on specific experimental conditions.
| Synthetic Route | Common Impurity | Source of Impurity | Estimated Occurrence |
| Aldol Condensation | Unreacted Butanal | Incomplete reaction | 5-15% |
| Propanoic Anhydride | Incomplete reaction | 5-10% | |
| Self-condensation products | Side reaction of butanal | 1-5% | |
| Malonic Ester Synthesis | Diethyl 2,2-dibutylmalonate | Dialkylation of malonic ester | 5-20% |
| Diethyl malonate | Unreacted starting material | 1-5% | |
| Incompletely hydrolyzed/decarboxylated intermediates | Incomplete reaction | 1-5% | |
| Wittig Reaction | Triphenylphosphine oxide (TPPO) | Stoichiometric byproduct | >90% of byproduct |
| (Z)-2-Ethylbut-2-enoic acid | Isomer formation | 1-10% | |
| Unreacted Propanal | Incomplete reaction | 1-5% | |
| Reformatsky Reaction | 4-Ethyl-4-hydroxy-2-methyloctanoic acid, γ-lactone | Intramolecular cyclization | 5-25% |
| Unreacted Butan-2-one | Incomplete reaction | 1-10% | |
| Ethyl bromoacetate | Unreacted starting material | 1-5% |
Mandatory Visualization
Below are diagrams illustrating the logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A general troubleshooting workflow for identifying and resolving purity issues during the synthesis of this compound.
Caption: A decision tree to guide the selection of an appropriate purification method based on the type of impurity identified in the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Ethylbut-2-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylbut-2-enoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route: the crossed aldol condensation of butyraldehyde and acetaldehyde to form 2-ethylcrotonaldehyde, followed by its oxidation.
Problem 1: Low Yield of 2-Ethylcrotonaldehyde in the Aldol Condensation Step
Symptoms:
-
The final product mixture contains significant amounts of starting materials (butyraldehyde, acetaldehyde).
-
Multiple unexpected products are observed by GC-MS or NMR analysis.
-
The desired product, 2-ethylcrotonaldehyde, is a minor component.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Self-Condensation of Reactants: Butyraldehyde can react with itself to form 2-ethyl-3-hydroxyhexanal, and acetaldehyde can self-condense to form 3-hydroxybutanal. Both can subsequently dehydrate. | To favor the desired crossed-aldol product, slowly add the enolizable aldehyde (acetaldehyde) to the non-enolizable aldehyde under basic conditions. However, in this specific case, both are enolizable. A more controlled approach is to pre-form the enolate of one aldehyde (e.g., using a strong, non-nucleophilic base like LDA at low temperatures) before the slow addition of the second aldehyde. |
| Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking alpha-hydrogens can undergo disproportionation. While both reactants here have alpha-hydrogens, excessively strong basic conditions can promote side reactions. | Use a moderately strong base such as sodium hydroxide or potassium hydroxide in a catalytic amount. Avoid excessively high concentrations of the base. |
| Reaction Temperature Too Low: The condensation (dehydration) step of the aldol reaction is often promoted by heat. | After the initial aldol addition at a lower temperature, gently heating the reaction mixture can drive the reaction towards the dehydrated product, 2-ethylcrotonaldehyde. |
| Incorrect Stoichiometry: An improper ratio of butyraldehyde to acetaldehyde can lead to an excess of one reactant, favoring its self-condensation. | Experiment with slightly varying the stoichiometry. Often, using a slight excess of the less expensive or more volatile aldehyde can be beneficial. |
Problem 2: Formation of Impurities During the Oxidation of 2-Ethylcrotonaldehyde
Symptoms:
-
The final product, this compound, is contaminated with byproducts.
-
Analysis shows the presence of halogenated compounds or other unexpected species.
-
The yield of the desired carboxylic acid is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions with the Double Bond (Pinnick Oxidation): The Pinnick oxidation (using sodium chlorite) is a mild and effective method for oxidizing α,β-unsaturated aldehydes.[1][2] However, the hypochlorous acid (HOCl) byproduct can react with the double bond of either the starting material or the product to form a halohydrin.[1][2] | To prevent this, a scavenger for HOCl should be added to the reaction mixture. Common scavengers include 2-methyl-2-butene, hydrogen peroxide, or resorcinol.[2] |
| Over-oxidation or Degradation (Stronger Oxidants): Using strong, non-selective oxidizing agents like potassium permanganate or Jones reagent (chromic acid) can potentially lead to cleavage of the double bond or other degradation pathways, although Jones oxidation can sometimes be used for α,β-unsaturated aldehydes. | The Pinnick oxidation is generally the preferred method due to its mildness and selectivity for the aldehyde group.[1][2] If using other oxidants, careful control of temperature and stoichiometry is crucial. |
| Incomplete Reaction: Insufficient oxidant or reaction time will result in the presence of unreacted 2-ethylcrotonaldehyde in the final product. | Ensure at least a stoichiometric amount of the oxidizing agent is used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the aldol condensation step?
A1: The main side reactions are the self-condensation of butyraldehyde and the self-condensation of acetaldehyde. This leads to a complex mixture of four possible aldol addition products, which can then dehydrate. Careful control of reaction conditions is necessary to maximize the yield of the desired crossed-aldol product, 2-ethylcrotonaldehyde.
Q2: Which oxidation method is recommended for converting 2-ethylcrotonaldehyde to this compound?
A2: The Pinnick oxidation is highly recommended for this transformation.[1][2] It is a mild and selective method for oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids without affecting the double bond, provided a scavenger is used to neutralize the hypochlorous acid byproduct.[1][2]
Q3: Can I use Tollens' reagent for the oxidation step?
A3: While Tollens' reagent is a classic method for oxidizing aldehydes to carboxylic acids and is known to not affect carbon-carbon double bonds, it is generally used for qualitative analysis (the "silver mirror test") and is less practical for preparative scale synthesis due to the cost of silver nitrate and the need for careful handling of the ammoniacal silver solution.[3][4]
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, other routes exist, though they come with their own set of potential side reactions. These include:
-
Reformatsky Reaction: This involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. For this synthesis, butyraldehyde would be reacted with an α-bromoester. Side reactions can include the self-condensation of the α-halo ester.
-
Knoevenagel Condensation: This involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid (often with a Doebner modification).[5][6] For this specific target, a subsequent alkylation step would be necessary, which could introduce further side reactions.
Experimental Protocols
Illustrative Protocol for Pinnick Oxidation of an α,β-Unsaturated Aldehyde
This is a general procedure and may require optimization for 2-ethylcrotonaldehyde.
-
Dissolve the α,β-unsaturated aldehyde (1 equivalent) in a suitable solvent system, such as a mixture of tert-butanol and THF.
-
Add an excess of an HOCl scavenger, for example, 2-methyl-2-butene (2-3 equivalents).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and a mild acid buffer, such as sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents), in water.
-
Cool the aldehyde solution in an ice bath and slowly add the aqueous sodium chlorite solution.
-
Allow the reaction to stir at room temperature while monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite, to destroy any excess oxidant.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can then be purified by chromatography or distillation.
Visualizations
Caption: Main synthetic route and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Stereoselective Reactions of 2-Ethylbut-2-enoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve stereoselectivity in reactions involving 2-ethylbut-2-enoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in reactions with this compound?
A1: The main strategies focus on controlling the stereochemistry at the α- and β-positions.[1] The two most common and effective approaches are:
-
Asymmetric Catalysis: This involves using a chiral catalyst to influence the stereochemical outcome of a reaction, such as asymmetric hydrogenation, which can add hydrogen across the double bond with high three-dimensional spatial selectivity.[2]
-
Substrate-Controlled Synthesis: This method involves temporarily attaching a chiral auxiliary to the this compound molecule.[3] The inherent chirality of the auxiliary group directs the stereochemical course of subsequent reactions.[3] The auxiliary is removed in a later step to yield the enantiomerically enriched product.
Q2: Why is achieving high stereoselectivity challenging for a trisubstituted alkene like this compound?
A2: Trisubstituted and tetrasubstituted α,β-unsaturated carboxylic acids can be difficult substrates for reactions like asymmetric hydrogenation.[4] The increased steric hindrance from the ethyl group can slow down reactions compared to less substituted acids.[1] Furthermore, achieving high enantioselectivity often requires careful screening of multiple reaction parameters, including the choice of metal catalyst, chiral ligand, solvent, temperature, and hydrogen pressure.[4]
Q3: Which analytical techniques are recommended for determining the stereochemical outcome (ee/dr) of my reaction?
A3: To determine enantiomeric excess (ee) or diastereomeric ratio (dr), high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is the standard method. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to differentiate between enantiomers or diastereomers.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand Combination | The choice of metal (e.g., Ruthenium, Rhodium, Iridium) and chiral ligand (e.g., BINAP, PHOX) is critical.[4] Not all catalysts have a broad substrate scope.[4] Solution: Screen a variety of commercially available chiral ligands and metal precursors. For tetrasubstituted olefins, systems like Ir-PHOX have shown excellent enantioselectivity.[4] |
| Incorrect Reaction Conditions | Hydrogen pressure, temperature, and solvent can dramatically affect selectivity.[4] Some catalytic systems are highly sensitive; for instance, certain BINAP-Rh-catalyzed hydrogenations must proceed at low substrate concentration and low hydrogen pressure.[4] Solution: Systematically vary the reaction parameters. Run a design of experiments (DoE) to screen for optimal temperature, pressure, and solvent. |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst, leading to poor conversion and selectivity. Solution: Ensure the substrate is highly pure. Use freshly distilled, degassed solvents. Use high-purity hydrogen gas. |
| Substrate Isomerization | In some cases, isomerization of the product can occur during the hydrogenation process, which can erode the enantiomeric excess.[5] Solution: Monitor the reaction progress over time to check for product degradation or isomerization. Consider shorter reaction times or milder conditions if this is observed. |
Issue 2: Poor Diastereoselectivity in Conjugate (Michael) Additions
| Potential Cause | Troubleshooting Step |
| Achiral Reaction Conditions | The addition of a nucleophile to the β-carbon creates a new stereocenter. Without a chiral influence, a racemic or diastereomeric mixture is expected. The mechanism involves the attack of a nucleophile at the β-carbon, leading to an enolate intermediate which is then protonated.[1][6] Solution: Employ a chiral auxiliary on the carboxylic acid. The auxiliary will sterically block one face of the molecule, directing the incoming nucleophile to the opposite face.[3] |
| Flexible Transition State | The transition state of the addition may not be rigid enough to ensure high facial selectivity. Solution: Lower the reaction temperature to favor a more ordered transition state. The choice of solvent can also impact the rigidity of the transition state assembly. |
| Incorrect Base or Lewis Acid | In base-catalyzed additions, the nature of the counter-ion can influence aggregation and selectivity.[7] In Lewis acid-catalyzed variants, the choice of Lewis acid affects the conformation of the substrate.[8] Solution: Screen different bases (e.g., lithium amides) or Lewis acids (e.g., EtAlCl₂, BF₃·OEt₂).[7][8] Note that changes in the lithium amide can control the regio- and stereochemistry of alkylations on similar systems.[7] |
Key Methodologies & Experimental Protocols
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for producing chiral compounds with high enantioselectivity.[4] Ruthenium(II)/BINAP catalyst systems are known for their broad substrate scope, which includes α,β-unsaturated carboxylic acids.[4]
Table 1: Representative Catalyst Performance for Asymmetric Hydrogenation of Unsaturated Acids
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
| Ru(II)-BINAP | α,β-Unsaturated Carboxylic Acids | Moderate to Good | [4] |
| Ru-SunPhos | (E)-2-oxo-4-arylbut-3-enoic acids | 85-92% | [5] |
| Ir-PHOX | Tetrasubstituted Olefins | up to 97% | [4] |
General Experimental Protocol: Asymmetric Hydrogenation of this compound
-
Catalyst Preparation: In a glovebox, add the chiral ligand (e.g., (S)-BINAP) and the metal precursor (e.g., [Ru(cod)Cl₂]n) to a reaction vessel.
-
Solvent Addition: Add a degassed solvent (e.g., methanol or ethanol). Stir the mixture at room temperature until a homogeneous solution is formed.
-
Substrate Addition: Add this compound to the catalyst solution.
-
Reaction: Transfer the vessel to a high-pressure autoclave. Purge the system with hydrogen gas (3-5 times). Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂) and heat to the desired temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction by taking aliquots and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification & Analysis: Purify the resulting 2-ethylbutanoic acid via column chromatography or distillation. Determine the enantiomeric excess using chiral HPLC or GC.
Use of Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a reaction.[3] Evans oxazolidinones are a common class of auxiliaries used for this purpose.[9]
General Experimental Protocol: Diastereoselective Alkylation using a Chiral Auxiliary
-
Auxiliary Attachment:
-
Convert this compound to its acid chloride using a reagent like oxalyl chloride or thionyl chloride.
-
In a separate flask, dissolve a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent (e.g., THF) with a non-nucleophilic base (e.g., triethylamine).
-
Slowly add the prepared acid chloride to the auxiliary solution at 0 °C. Stir until the reaction is complete. Purify the N-acylated product.
-
-
Diastereoselective Reaction (e.g., Conjugate Addition):
-
Cool the solution of the substrate-auxiliary conjugate to a low temperature (e.g., -78 °C).
-
Add the desired nucleophile (e.g., a Gilman cuprate for conjugate addition).
-
Allow the reaction to proceed to completion, then quench carefully (e.g., with a saturated aqueous solution of NH₄Cl).
-
-
Auxiliary Cleavage:
-
Cleave the auxiliary from the product. For Evans-type auxiliaries, this is often achieved by hydrolysis with a reagent like lithium hydroperoxide (LiOOH).
-
-
Purification & Analysis:
-
Purify the final chiral product by column chromatography. The chiral auxiliary can often be recovered and reused.
-
Determine the stereochemical purity (ee/dr) by chiral HPLC or GC.
-
Visualized Workflows and Concepts
Caption: Key strategies to achieve stereocontrol in reactions.
Caption: Logical workflow for troubleshooting low enantiomeric excess.
Caption: Step-by-step workflow for using a chiral auxiliary.
References
- 1. This compound|CAS 4411-99-8|RUO [benchchem.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. ethz.ch [ethz.ch]
- 5. Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 2-Ethylbut-2-enoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in reactions involving 2-Ethylbut-2-enoic acid.
I. FAQs on Overcoming Steric Hindrance
Q1: Why is steric hindrance a significant issue in reactions with this compound?
A1: this compound possesses a tetrasubstituted α,β-unsaturated system. The presence of ethyl groups at both the α and β positions creates significant steric bulk around the carboxylic acid functional group and the double bond. This steric congestion can impede the approach of reagents, leading to slower reaction rates, lower yields, or a complete lack of reactivity under standard conditions.
Q2: What are the most common reactions involving this compound that are affected by steric hindrance?
A2: The most common reactions affected by steric hindrance are those that require nucleophilic attack at the carbonyl carbon or addition across the double bond. These include:
-
Esterification: The bulky groups hinder the approach of the alcohol nucleophile to the carbonyl carbon.
-
Amidation: Similar to esterification, the approach of an amine nucleophile is sterically hindered.[1]
-
Reactions at the α-carbon: Deprotonation at the α-carbon to form an enolate is challenging due to steric hindrance, which can limit subsequent alkylation or other α-functionalization reactions.[2]
-
Conjugate (1,4) Addition: The ethyl group at the β-carbon can hinder the approach of nucleophiles, making conjugate addition less favorable compared to less substituted α,β-unsaturated systems.[3]
Q3: What general strategies can be employed to overcome steric hindrance in these reactions?
A3: Several general strategies can be effective:
-
Use of more reactive reagents: Employing highly reactive reagents can overcome the high activation energy barrier caused by steric hindrance.
-
Specialized catalysts: Certain catalysts can facilitate the reaction by activating the substrate or the reagent, or by providing an alternative, lower-energy reaction pathway.
-
Harsh reaction conditions: Increasing the reaction temperature or pressure can provide the necessary energy to overcome the steric barrier. However, this may also lead to side reactions.
-
Microwave irradiation: Microwave-assisted synthesis can often accelerate sterically hindered reactions by providing rapid and uniform heating.[4]
II. Troubleshooting Guides for Specific Reactions
A. Esterification of this compound
Problem: Low or no yield of the desired ester.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Steric hindrance preventing alcohol attack | Switch from standard Fischer esterification to methods using more reactive intermediates. | Fischer esterification is an equilibrium-driven process that is slow for sterically hindered acids.[5] |
| 1. Acyl Chloride/Anhydride Formation: Convert the carboxylic acid to the more reactive acyl chloride (using SOCl₂, (COCl)₂) or anhydride, followed by reaction with the alcohol. | Acyl chlorides and anhydrides are much more electrophilic than the parent carboxylic acid, making them more susceptible to nucleophilic attack. | |
| 2. Coupling Reagents: Use potent coupling reagents like DCC/DMAP, EDC/DMAP, or HATU/DIPEA. | These reagents activate the carboxylic acid to form a highly reactive intermediate that is more readily attacked by the alcohol. | |
| 3. Benzotriazole Esters: Form a benzotriazole ester in situ using HOBt and EDC, which can then react with the alcohol.[6] | Benzotriazole esters are effective intermediates for the esterification of sterically hindered alcohols and can be applied to hindered acids.[6] | |
| Reversibility of the reaction | Use a Dean-Stark apparatus to remove water as it is formed. | Removing a product of the equilibrium shifts the reaction towards the formation of the ester (Le Chatelier's principle).[5] |
Experimental Protocol: Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to a solution of this compound (1.0 eq.) in an anhydrous, inert solvent (e.g., DCM or toluene) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the evolution of HCl gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and cool to 0 °C.
-
Slowly add a solution of the desired alcohol (1.2 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq.).
-
Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).
-
Work up the reaction by washing with dilute acid, water, and brine, then dry the organic layer and concentrate to obtain the crude ester. Purify by column chromatography if necessary.
B. Amidation of this compound
Problem: Slow or incomplete amide formation.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Low reactivity of the carboxylic acid | Use a powerful coupling reagent. | Standard methods may not be sufficient for hindered substrates. |
| 1. Onium Salt Reagents: Employ uronium/phosphonium reagents such as HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base like DIPEA.[7] | These reagents form highly activated esters that react readily with amines. | |
| 2. Boric Acid Catalysis: Use boric acid as a catalyst, which has been shown to be effective for the amidation of sterically demanding carboxylic acids.[8] | Boric acid can facilitate the direct condensation of carboxylic acids and amines.[8] | |
| Formation of unreactive ammonium salt | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. | This ensures the formation of the activated intermediate before the acid-base reaction with the amine can occur. |
| Severe steric hindrance | Convert the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH or BTFFH before adding the amine.[7] | Acyl fluorides are less sterically demanding and highly reactive towards amines.[7] |
Experimental Protocol: Amidation using HATU
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP) under an inert atmosphere (N₂ or Ar).
-
Add HATU (1.1 eq.) and diisopropylethylamine (DIPEA, 2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, consider gentle heating (40-60 °C).
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove DMF and excess reagents.
-
Dry the organic layer and concentrate to obtain the crude amide. Purify as needed.
C. Reactions at the α-Carbon (Enolate Formation and Alkylation)
Problem: Difficulty in forming the enolate and subsequent low alkylation yield.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Steric hindrance preventing deprotonation | Use a strong, sterically hindered, non-nucleophilic base. | A bulky base can selectively deprotonate at the less hindered position if one exists, but for this compound, a strong base is needed to overcome the hindrance. |
| 1. Lithium Diisopropylamide (LDA): LDA is a strong, bulky base that is effective for forming kinetic enolates.[9] | LDA is often the base of choice for creating enolates from sterically hindered ketones and can be applied to ester derivatives.[2][9] | |
| 2. Potassium Hexamethyldisilazide (KHMDS): Another strong, non-nucleophilic base that can be effective. | KHMDS is also highly effective for generating enolates. | |
| Competing aldol-type reactions | Use a strong base like LDA at low temperatures (e.g., -78 °C) to ensure irreversible and complete enolate formation before adding the electrophile. | This minimizes the concentration of the starting carbonyl compound in the presence of the enolate, thus preventing self-condensation.[2] |
| Poor reactivity of the alkylating agent | Use a highly reactive primary alkyl halide (e.g., methyl iodide, allyl bromide, or benzyl bromide). | The alkylation of enolates is an SN2 reaction, which is most efficient with unhindered primary halides.[2] Secondary and tertiary halides are more likely to undergo elimination.[2] |
Experimental Protocol: α-Alkylation via LDA
-
Set up a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous THF and cool to -78 °C.
-
Slowly add a solution of this compound ester (to avoid the acidic proton of the carboxylic acid) (1.0 eq.) in anhydrous THF to a freshly prepared or commercial solution of LDA (1.1 eq.) at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify as needed.
D. Conjugate (1,4) Addition to the α,β-Unsaturated System
Problem: Nucleophile undergoes 1,2-addition (at the carbonyl) or no reaction occurs.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Use of "hard" nucleophiles | Use "soft" nucleophiles. | Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while soft nucleophiles (e.g., Gilman cuprates, thiols, amines) favor 1,4-conjugate addition.[10] |
| 1. Gilman Reagents (Lithium Diorganocopper): Prepare a Gilman reagent (R₂CuLi) from an organolithium and a copper(I) salt (e.g., CuI). | Gilman reagents are excellent for delivering alkyl groups via conjugate addition to α,β-unsaturated ketones and can be applied to derivatives.[11] | |
| 2. Thiolates or Amines: Use thiols or secondary amines under appropriate conditions. | These soft nucleophiles readily undergo conjugate addition.[3] | |
| Steric hindrance at the β-position | Use less sterically demanding nucleophiles. | A very bulky nucleophile will have difficulty approaching the already hindered β-carbon. |
| Consider using a catalyst that can facilitate the conjugate addition. | Certain Lewis acids or organocatalysts can activate the α,β-unsaturated system towards conjugate addition. |
Experimental Protocol: Conjugate Addition of a Gilman Reagent
-
Prepare the Gilman reagent: In a flame-dried flask under an inert atmosphere, add CuI (1.0 eq.) to anhydrous THF or diethyl ether and cool to 0 °C.
-
Slowly add the organolithium reagent (2.0 eq.) and stir until the solution changes color, indicating the formation of the cuprate.
-
In a separate flask, dissolve the this compound ester (1.0 eq.) in the same anhydrous solvent and cool to -78 °C.
-
Slowly transfer the Gilman reagent solution to the ester solution via cannula.
-
Stir the reaction at low temperature and allow it to warm slowly. Monitor by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, wash, dry, and concentrate the organic layers. Purify as necessary.
III. Visualizations
Caption: Workflow for the amidation of this compound using HATU.
Caption: Decision tree for troubleshooting low esterification yields.
References
- 1. chimia.ch [chimia.ch]
- 2. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Catalyst Selection for 2-Ethylbut-2-enoic Acid Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the catalytic hydrogenation of 2-Ethylbut-2-enoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrogenation of this compound.
Question: Why is the hydrogenation reaction showing low or no conversion?
Answer: Low or no conversion in the hydrogenation of this compound can stem from several factors:
-
Catalyst Inactivity: The catalyst may be old, oxidized, or improperly handled. It is recommended to use a fresh batch of catalyst. For instance, Pearlmann's catalyst (Pd(OH)₂/C) is often more active than standard Pd/C.
-
Catalyst Poisoning: The presence of impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons for hydrogenation catalysts like palladium include sulfur compounds, halides, and strong coordinating functional groups.[1] Thorough purification of the starting materials and solvent is crucial.
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction efficiently. While some reactions can proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate.
-
Poor Mass Transfer: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, limiting the reaction rate. Vigorous stirring is essential to ensure good contact between all components.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol, methanol, or acetic acid often accelerate the hydrogenation rate.
Question: What could be the cause of poor selectivity in the reaction?
Answer: Poor selectivity, such as the reduction of the carboxylic acid group in addition to the carbon-carbon double bond, can be a challenge.
-
Harsh Reaction Conditions: High temperatures and pressures can sometimes lead to over-reduction. Optimizing these parameters is key to achieving high selectivity.
-
Catalyst Choice: The choice of catalyst and support can influence selectivity. For example, some catalysts may have a higher propensity to reduce the carboxylic acid group. For the selective hydrogenation of the C=C bond in α,β-unsaturated carboxylic acids, catalysts like palladium on carbon (Pd/C) are commonly used. For the reduction of the carboxylic acid group to an alcohol, more specialized catalysts like ruthenium-tin or platinum-tin systems are often required.[2]
Question: The reaction starts well but then stops before completion. What is happening?
Answer: This is a common indication of catalyst deactivation or poisoning during the reaction.
-
Product Inhibition/Poisoning: The product of the reaction, 2-ethylbutanoic acid, or a byproduct, may be adsorbing to the catalyst surface and inhibiting further reaction.
-
Leaching of the Metal: In some cases, the active metal may leach from the support under the reaction conditions, leading to a loss of catalytic activity over time.
-
Changes in Catalyst Morphology: The catalyst particles may agglomerate or sinter at elevated temperatures, reducing the active surface area.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
A1: The most common and versatile catalyst for the hydrogenation of the carbon-carbon double bond in α,β-unsaturated carboxylic acids like this compound is Palladium on Carbon (Pd/C) . Other catalysts that can be effective include:
-
Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst).[4]
-
Rhodium (Rh) complexes, which are often used for asymmetric hydrogenation to produce chiral carboxylic acids.[5]
-
Ruthenium (Ru) complexes, also frequently employed in asymmetric hydrogenation.
-
Nickel (Ni) catalysts, such as Raney Nickel, can be a more cost-effective option, though they may require higher temperatures and pressures.
-
Copper (Cu) based catalysts have also been explored for the hydrogenation of α,β-unsaturated esters and amides.[1]
Q2: How do I choose the right catalyst for my specific application?
A2: The choice of catalyst depends on the desired outcome:
-
For a simple and efficient reduction of the C=C double bond to obtain 2-ethylbutanoic acid, Pd/C is an excellent starting point due to its high activity and selectivity under mild conditions.
-
If enantioselectivity is required to produce a specific stereoisomer of a chiral derivative, then chiral catalysts based on Rhodium, Ruthenium, or Iridium with chiral ligands are the preferred choice.[5]
-
For industrial-scale production where cost is a major factor, Nickel-based catalysts might be considered, though process optimization will be critical.
Q3: What are the typical reaction conditions for the hydrogenation of this compound?
A3: Typical reaction conditions can vary depending on the catalyst and the desired reaction rate.
-
Catalyst Loading: Usually ranges from 1 to 10 mol% of the active metal relative to the substrate.
-
Solvent: Polar protic solvents like ethanol, methanol, or acetic acid are generally preferred.
-
Temperature: Reactions are often run at room temperature, but gentle heating (e.g., 40-60 °C) can increase the reaction rate.
-
Hydrogen Pressure: Can range from atmospheric pressure (using a hydrogen balloon) to higher pressures (using a Parr shaker or autoclave), typically from 1 to 50 bar.
Q4: What safety precautions should I take during a hydrogenation reaction?
A4: Hydrogenation reactions carry inherent risks and must be performed with appropriate safety measures.
-
Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, particularly finely divided palladium and platinum on carbon, can be pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry and containing adsorbed hydrogen. The catalyst should always be handled under an inert atmosphere (e.g., nitrogen or argon) and should not be allowed to dry completely after the reaction.
-
Pressure Equipment: When using high-pressure reactors, ensure they are properly rated for the intended pressure and temperature and that you are fully trained in their operation.
Data Presentation
The following table summarizes the results of a study on the enantioselective hydrogenation of 2-methyl-2-pentenoic acid, a close structural analog of this compound, using a cinchonidine-modified 5 wt% Pd/γ-Al₂O₃ catalyst. This data illustrates the significant influence of the solvent on reaction activity.
| Solvent | Conversion (%) | Initial Reaction Rate (mmol L⁻¹ min⁻¹) |
| Dichloromethane | ~5 | ~0.05 |
| Dioxane | ~10 | ~0.1 |
| Tetrahydrofuran | ~30 | ~0.3 |
| Ethanol | ~95 | ~1.2 |
| Methanol | >99 | ~1.5 |
Data adapted from a study on 2-methyl-2-pentenoic acid hydrogenation, which is expected to show similar trends for this compound.[1]
Experimental Protocols
General Protocol for the Hydrogenation of this compound using Pd/C
This protocol provides a general procedure for the hydrogenation of this compound at atmospheric pressure.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Round-bottom flask with a stir bar
-
Septum
-
Needles and tubing for gas handling
-
Inert gas (Nitrogen or Argon)
-
Filtration setup (e.g., Celite pad in a Büchner funnel)
Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a dry round-bottom flask.
-
Add the 10% Pd/C catalyst to the flask (typically 5-10 wt% of the substrate). Caution: Handle Pd/C in a fume hood and under an inert atmosphere as it can be pyrophoric.
-
Seal the flask with a septum.
-
-
Inerting the System:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Substrate and Solvent:
-
Dissolve the this compound in ethanol in a separate flask.
-
Degas the substrate solution by bubbling inert gas through it for 10-15 minutes.
-
Using a syringe, add the degassed solution of this compound to the reaction flask containing the catalyst.
-
-
Introduction of Hydrogen:
-
Purge the headspace of the reaction flask with hydrogen gas by carefully evacuating and backfilling with hydrogen. Repeat this three times.
-
Attach a balloon filled with hydrogen gas to the flask via a needle through the septum, or connect to a hydrogen cylinder with a regulator set to a slight positive pressure.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS. The reaction is typically complete within a few hours, but may take longer depending on the scale and specific conditions.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the reaction flask with an inert gas to remove any remaining hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to go dry as the catalyst can ignite. Wash the filter cake with a small amount of the solvent.
-
The filtrate contains the product, 2-ethylbutanoic acid. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.
-
-
Catalyst Quenching:
-
The wet filter cake containing the Pd/C catalyst should be carefully transferred to a designated waste container and quenched with water to prevent ignition.
-
Mandatory Visualizations
Caption: Catalyst selection workflow for this compound hydrogenation.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Technical Support Center: Solvent Effects on 2-Ethylbut-2-enoic Acid Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbut-2-enoic acid. The information addresses common issues encountered during experiments, with a focus on the influence of solvent choice on reaction outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound in various chemical reactions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| T-001 | Low yield in electrophilic addition reactions (e.g., halogenation, hydrohalogenation). | Solvent-related: • Protic solvents (e.g., water, alcohols) can act as competing nucleophiles. • Insufficient polarity of the solvent to stabilize the carbocation intermediate. Non-solvent-related: • Steric hindrance from the ethyl group slowing the reaction.[1] | Solvent-related: • Use an inert, non-polar aprotic solvent such as hexane or carbon tetrachloride to minimize solvent participation. • If a polar solvent is required, consider a polar aprotic solvent like dichloromethane or acetonitrile. Non-solvent-related: • Increase the reaction time or temperature. • Use a more potent electrophile if possible. |
| T-002 | Formation of undesired byproducts during esterification. | Solvent-related: • Use of a protic solvent that can participate in side reactions. Non-solvent-related: • Incomplete conversion leading to a mixture of starting material and product. • Side reactions such as addition to the double bond if the conditions are too harsh. | Solvent-related: • Employ a non-polar, aprotic solvent like toluene and use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. Non-solvent-related: • Use a suitable catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to improve the reaction rate and conversion. • Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| T-003 | Poor regioselectivity in Michael addition (1,4-addition) reactions. | Solvent-related: • Protic solvents can stabilize the enolate intermediate, potentially leading to a mixture of 1,2- and 1,4-addition products. Non-solvent-related: • Use of a "hard" nucleophile which favors 1,2-addition. | Solvent-related: • Employ a polar aprotic solvent such as THF or DMF to favor 1,4-addition.[2] Non-solvent-related: • Use a "soft" nucleophile (e.g., Gilman cuprates, thiols, or enamines) which inherently favors 1,4-addition.[3] |
| T-004 | Difficulty in dissolving this compound. | The polarity of the chosen solvent is not compatible with the solute. | This compound is a moderately polar compound. It has good solubility in polar organic solvents like alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether), as well as chlorinated solvents (e.g., chloroform).[4] For non-polar solvents, solubility may be limited. Consider using a co-solvent system to achieve the desired solubility. |
| T-005 | Inconsistent reaction rates. | Variations in solvent purity, particularly water content. | Ensure the use of dry solvents, especially for moisture-sensitive reactions. Traces of water can alter the reaction mechanism and kinetics. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of a protic versus aprotic solvent affect the reactivity of the double bond in this compound?
A1: The choice between a protic and an aprotic solvent significantly influences the reactivity of the carbon-carbon double bond.
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate and stabilize ionic intermediates. In electrophilic addition reactions, a protic solvent can stabilize the carbocation intermediate, potentially increasing the reaction rate. However, the solvent molecules themselves can act as nucleophiles, leading to the formation of undesired byproducts. For instance, in the presence of water or alcohols, hydration or alkoxylation of the double bond can compete with the desired addition reaction.
-
Aprotic Solvents (e.g., hexane, THF, DMSO): These solvents do not have acidic protons and do not act as hydrogen bond donors.
-
Non-polar aprotic solvents (e.g., hexane, toluene): These are generally preferred for reactions where solvent participation is to be avoided.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile): These solvents can dissolve polar reagents and stabilize charged intermediates to some extent without participating as nucleophiles. They are often a good choice for reactions involving polar transition states. For example, in nucleophilic substitution reactions, polar aprotic solvents can significantly increase the rate of reaction compared to polar protic solvents.[5]
-
Q2: What is the expected impact of solvent polarity on the esterification of this compound?
A2: In Fischer esterification, which is an equilibrium process, the solvent's primary role is often to facilitate the removal of the water byproduct to drive the reaction to completion. Therefore, a non-polar, aprotic solvent like toluene is commonly used with a Dean-Stark apparatus. While solvent polarity can influence the reaction rate by stabilizing intermediates, the removal of water is typically the more critical factor for achieving a high yield.
Q3: Can hydrogen bonding with the solvent affect the reactivity of the carboxylic acid group?
A3: Yes, hydrogen bonding can significantly impact the reactivity of the carboxylic acid group. Protic solvents can form hydrogen bonds with the carbonyl oxygen and the hydroxyl group of the carboxylic acid. This can stabilize the ground state of the acid and potentially increase the energy barrier for reactions that require the deprotonation of the acid or nucleophilic attack at the carbonyl carbon. In contrast, aprotic solvents will not engage in hydrogen bonding in the same manner, which can leave the carboxylic acid group more accessible for reaction.
Q4: Are there any specific safety precautions to consider when working with this compound in different solvents?
A4: Yes, standard laboratory safety procedures should always be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Specific hazards are associated with the solvents used, and their Safety Data Sheets (SDS) should be consulted. For example, chlorinated solvents are often toxic and should be handled with care, while ethereal solvents can form explosive peroxides upon storage.
Data Presentation
The following table summarizes the expected qualitative effects of different solvent classes on the rate of common reactions involving this compound. It is important to note that these are general trends, and actual reaction rates will depend on the specific reactants and conditions.
| Reaction Type | Solvent Class | Solvent Polarity | Protic/Aprotic | Expected Effect on Reaction Rate | Reasoning |
| Electrophilic Addition | Alcohols (e.g., Ethanol) | Polar | Protic | Moderate to Fast (with potential for side products) | Stabilization of carbocation intermediate; solvent can act as a competing nucleophile. |
| Halogenated (e.g., CH₂Cl₂) | Polar | Aprotic | Moderate to Fast | Good stabilization of polar intermediates without solvent nucleophilicity. | |
| Hydrocarbons (e.g., Hexane) | Non-polar | Aprotic | Slow | Poor stabilization of polar intermediates. | |
| Esterification (Fischer) | Toluene | Non-polar | Aprotic | Favorable for yield | Allows for azeotropic removal of water, driving the equilibrium. |
| DMF | Polar | Aprotic | Moderate | Can dissolve reagents well, but does not facilitate water removal. | |
| Michael Addition | Alcohols (e.g., Methanol) | Polar | Protic | Slow | Solvation and stabilization of the nucleophile can reduce its reactivity. |
| THF | Polar | Aprotic | Fast | Good solubility of reagents and minimal stabilization of the nucleophile. |
Experimental Protocols
General Protocol for Spectroscopic Analysis of this compound[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include a broad singlet for the carboxylic acid proton (δ 10-12 ppm), a multiplet for the vinylic proton, and signals for the ethyl and methyl groups.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Expected signals include the carboxylic carbon (δ ~170-180 ppm) and two sp² carbons for the double bond.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained from a neat thin film of the liquid between salt plates (NaCl or KBr).
-
Data Acquisition: Record the spectrum using an FTIR spectrometer. Key expected absorptions include a broad O-H stretch (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹).
-
Visualizations
Caption: Workflow for a typical Fischer esterification of this compound.
Caption: Logical relationship of solvent type to reaction mechanism.
References
Technical Support Center: Scaling Up 2-Ethylbut-2-enoic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-ethylbut-2-enoic acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Synthesis Protocols
This section details two common methods for the synthesis of this compound: the Knoevenagel-Doebner Condensation and a two-step Aldol Condensation followed by oxidation.
Method 1: Knoevenagel-Doebner Condensation
This method involves the condensation of propanal with malonic acid, followed by decarboxylation.[1][2][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malonic acid (1.2 equivalents) and pyridine (2.5 equivalents).
-
Addition of Reactants: To the stirred solution, add propanal (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours. Carbon dioxide evolution will be observed.
-
Workup: After cooling to room temperature, pour the reaction mixture into an ice-cold solution of concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude this compound, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain the purified product.
Workflow Diagram:
Caption: Knoevenagel-Doebner synthesis workflow for this compound.
Method 2: Aldol Condensation and Subsequent Oxidation
This two-step process involves the self-condensation of propanal to form 2-methyl-2-pentenal, followed by oxidation to this compound.[4][5]
Experimental Protocol:
Step 1: Aldol Condensation of Propanal
-
Reaction Setup: In a round-bottom flask, dissolve propanal (1.0 equivalent) in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution at room temperature.
-
Reaction: Continue stirring for 2-3 hours. The reaction is often exothermic and may require cooling to maintain room temperature.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-methyl-2-pentenal can be purified by distillation.
Step 2: Oxidation of 2-Methyl-2-pentenal
-
Oxidizing Agent: Prepare a solution of a suitable oxidizing agent, such as potassium permanganate or chromic acid.
-
Oxidation: Add the oxidizing agent dropwise to a solution of 2-methyl-2-pentenal in a suitable solvent (e.g., acetone for KMnO4) while maintaining a controlled temperature (e.g., 0-10 °C).
-
Workup: After the reaction is complete, quench any excess oxidizing agent. The workup procedure will depend on the oxidant used. For KMnO4, the manganese dioxide is filtered off.
-
Purification: Acidify the filtrate and extract the this compound. Further purification can be achieved by distillation or recrystallization.[6]
Workflow Diagram:
Caption: Aldol condensation and oxidation workflow for this compound synthesis.
Data Presentation
| Synthesis Method | Key Reactants | Typical Reaction Time | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Knoevenagel-Doebner | Propanal, Malonic Acid | 4-6 hours | 60-80%[7] | High | One-pot reaction, good yields.[2] | Use of pyridine, which is toxic and has an unpleasant odor. |
| Aldol Condensation & Oxidation | Propanal | 3-5 hours (total) | 40-60% (overall) | Moderate to High | Readily available starting materials. | Two-step process, use of strong oxidizing agents. |
| Reformatsky Reaction | Ethyl 2-bromobutanoate, Formaldehyde | 2-4 hours | 50-70% | Moderate | Milder conditions than Grignard reagents. | Requires activated zinc, can have variable yields. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My yield from the Knoevenagel-Doebner condensation is consistently low. What are the possible causes and solutions?
A1: Low yields in this reaction can be due to several factors:
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Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reflux temperature is maintained and consider extending the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Side reactions: Propanal can undergo self-condensation.[4]
-
Solution: Ensure the slow addition of propanal to the reaction mixture.
-
-
Loss during workup: The product may be lost during the precipitation and filtration steps.
-
Solution: Ensure the acidic solution is sufficiently cold to maximize precipitation. Wash the precipitate with minimal amounts of cold water.
-
-
Catalyst inefficiency: The piperidine catalyst may be old or impure.
-
Solution: Use freshly distilled piperidine for optimal catalytic activity.
-
Troubleshooting Logic:
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. DSpace [open.bu.edu]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Approaches
The GC-MS analysis of 2-Ethylbut-2-enoic acid can be approached through two main strategies: direct analysis and analysis following derivatization. Each method presents distinct advantages and challenges.
| Analytical Approach | Principle | Advantages | Disadvantages |
| Direct GC-MS Analysis | Direct injection of the underivatized acid. | - Faster sample preparation- Fewer potential sources of error from derivatization reactions. | - Poor peak shape (tailing) due to the polarity of the carboxylic acid group.- Potential for thermal degradation in the injector or column.- Lower sensitivity compared to derivatized analysis. |
| GC-MS Analysis with Derivatization | Chemical modification of the carboxylic acid group to a less polar and more volatile derivative (e.g., ester or silyl ester). | - Improved chromatographic peak shape and resolution.- Increased volatility, allowing for analysis of less volatile compounds.- Enhanced sensitivity and lower limits of detection.- Characteristic fragmentation patterns of derivatives can aid in identification. | - Requires additional sample preparation steps, increasing time and potential for sample loss.- Derivatization reagents can be hazardous and may introduce artifacts.- Incomplete derivatization can lead to inaccurate quantification. |
Experimental Protocols
Detailed methodologies for the GC-MS analysis of short-chain fatty acids, adaptable for this compound, are presented below.
Protocol 1: Direct GC-MS Analysis (Hypothetical)
This protocol is based on general methods for the direct analysis of SCFAs.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable volatile solvent (e.g., methanol, diethyl ether).
-
If in an aqueous matrix, acidify the sample to pH < 2 with HCl and extract with a water-immiscible organic solvent. Dry the organic extract over anhydrous sodium sulfate.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A polar capillary column, such as a DB-FFAP or a column specifically designed for fatty acid analysis.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-200.
Protocol 2: GC-MS Analysis via Silylation (Derivatization)
Silylation is a common derivatization technique for compounds with active hydrogens.
1. Derivatization Procedure:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Other parameters can be similar to the direct analysis protocol, with adjustments as needed for the analysis of the silylated derivative.
Quantitative Data Summary
The following table summarizes the expected and comparative data for the GC-MS analysis of this compound. Note: The values for this compound are predicted based on its structure and the behavior of similar compounds, as direct experimental data is not widely published.
| Parameter | Direct Analysis (Predicted) | Derivatized (Silylated) Analysis (Predicted) | Alternative: 2-Ethylbutyric Acid (Experimental Data)[1] |
| Retention Time (min) | Highly dependent on column and conditions. Expected to be shorter on polar columns compared to non-polar columns. | Expected to be longer than the underivatized form on non-polar columns due to increased molecular weight. | Varies with method. |
| Molecular Ion (m/z) | 114 | 186 (as TMS ester) | 116 |
| Key Fragment Ions (m/z) | 99 ([M-CH₃]⁺), 85, 69 ([M-COOH]⁺), 57 | 171 ([M-CH₃]⁺), 117 ([M-Si(CH₃)₃]⁺), 73 (Si(CH₃)₃⁺) | 88, 73, 43 |
| Limit of Detection (LOD) | Higher, in the µg/mL range. | Lower, potentially in the ng/mL range. | Method dependent. |
Visualizations
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of a carboxylic acid like this compound, including the option for derivatization.
Caption: General workflow for GC-MS analysis of this compound.
Predicted Mass Fragmentation Pathway
Based on the principles of mass spectrometry for α,β-unsaturated carboxylic acids, the following diagram illustrates a plausible fragmentation pathway for this compound upon electron ionization. The molecular ion would be observed at an m/z corresponding to its molecular weight (114.14 g/mol ).[2]
Caption: Predicted fragmentation of this compound in EI-MS.
References
A Comparative Guide to the ¹H NMR Spectrum of 2-Ethylbut-2-enoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethylbut-2-enoic acid, offering insights into its structural characterization alongside its saturated and isomeric analogues. Understanding the subtle differences in the NMR spectra of these closely related molecules is crucial for unambiguous identification, purity assessment, and the analysis of reaction outcomes in synthetic and medicinal chemistry.
At a Glance: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (E)-2-Ethylbut-2-enoic acid (Predicted) | -COOH | ~12.0 | br s | - | 1H |
| =CH- | ~6.96 | q | ~7.0 | 1H | |
| -CH₂- (ethyl) | ~2.32 | q | ~7.5 | 2H | |
| =C-CH₃ | ~1.85 | d | ~7.0 | 3H | |
| -CH₃ (ethyl) | ~1.10 | t | ~7.5 | 3H | |
| (Z)-2-Ethylbut-2-enoic acid (Predicted) | -COOH | ~12.0 | br s | - | 1H |
| =CH- | ~6.10 | q | ~7.0 | 1H | |
| -CH₂- (ethyl) | ~2.50 | q | ~7.5 | 2H | |
| =C-CH₃ | ~2.10 | d | ~7.0 | 3H | |
| -CH₃ (ethyl) | ~1.05 | t | ~7.5 | 3H | |
| 2-Ethylbutyric acid (Experimental) | -COOH | ~11.5 - 12.0 | br s | - | 1H |
| -CH- | ~2.2 - 2.3 | p | ~7.0 | 1H | |
| -CH₂- | ~1.5 - 1.7 | m | - | 4H | |
| -CH₃ | ~0.9 | t | ~7.4 | 6H | |
| Tiglic acid ((E)-2-Methylbut-2-enoic acid) (Experimental) | -COOH | ~12.0 | br s | - | 1H |
| =CH- | ~7.02 | q | ~7.0 | 1H | |
| -CH₃ (vinylic) | ~1.84 | d | ~7.0 | 3H | |
| -CH₃ (allylic) | ~1.83 | s | - | 3H |
br s = broad singlet, q = quartet, p = pentet, m = multiplet, d = doublet, t = triplet, s = singlet
Structural Elucidation through ¹H NMR
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. The key to interpreting the spectrum lies in understanding how the electronic environment of each proton influences its chemical shift and how neighboring protons cause signal splitting (multiplicity).
(E)-2-Ethylbut-2-enoic Acid: A Predicted Spectrum
In the predicted spectrum of the (E)-isomer, the vinylic proton (=CH-) is expected to appear significantly downfield (around 6.96 ppm) due to the deshielding effect of the carbon-carbon double bond and the adjacent electron-withdrawing carboxylic acid group. Its multiplicity as a quartet indicates coupling with the three protons of the methyl group across the double bond. The methylene protons of the ethyl group are also deshielded by the carbonyl group and appear as a quartet around 2.32 ppm, coupled to the terminal methyl protons.
Comparison with the (Z)-Isomer
For the (Z)-isomer, the spatial arrangement of the substituents around the double bond leads to notable differences in the ¹H NMR spectrum. The vinylic proton is expected to be shifted upfield (around 6.10 ppm) compared to the (E)-isomer due to anisotropic effects. Similarly, the allylic methylene protons of the ethyl group are predicted to be further downfield (~2.50 ppm) in the (Z)-isomer as they are in closer proximity to the deshielding zone of the carboxylic acid group.
The Saturated Analogue: 2-Ethylbutyric Acid
The ¹H NMR spectrum of 2-ethylbutyric acid provides a clear contrast. The absence of a double bond results in the disappearance of signals in the vinylic region (5-7 ppm). The proton on the α-carbon (-CH-) appears as a pentet around 2.2-2.3 ppm, coupled to the four protons of the two adjacent methylene groups. The methylene and methyl protons are shifted upfield compared to the unsaturated analogues due to the lack of deshielding effects from a π-system.
Experimental Protocols
A standardized protocol for the acquisition of ¹H NMR spectra of carboxylic acids is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the carboxylic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
A standard one-dimensional proton spectrum is acquired.
-
Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Visualizing Proton Environments
The following diagram, generated using Graphviz, illustrates the distinct proton environments in (E)-2-ethylbut-2-enoic acid, which give rise to the characteristic signals in its ¹H NMR spectrum.
Caption: Molecular structure of (E)-2-ethylbut-2-enoic acid highlighting the distinct proton environments.
A Comparative Guide to the 13C NMR Analysis of 2-Ethylbut-2-enoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-ethylbut-2-enoic acid and its ethyl ester and N,N-dimethylamide derivatives. The information presented is intended to aid in the structural elucidation and characterization of these and similar α,β-unsaturated carbonyl compounds, which are common motifs in pharmacologically active molecules.
Comparative 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and two of its common derivatives. These values are crucial for identifying the carbon skeleton and understanding the electronic environment of each carbon atom within the molecules.
Disclaimer: The 13C NMR chemical shift data presented in this table are predicted values obtained from computational software (nmrdb.org) and have not been experimentally verified. This data is intended for educational and comparative purposes only.
| Carbon Atom | This compound (Predicted δ, ppm) | Ethyl 2-ethylbut-2-enoate (Predicted δ, ppm) | N,N-Dimethyl-2-ethylbut-2-enamide (Predicted δ, ppm) |
| C=O | 173.9 | 169.5 | 171.1 |
| C-2 | 134.4 | 133.0 | 136.2 |
| C-3 | 142.1 | 140.2 | 137.9 |
| -CH2-CH3 | 23.3 | 23.5 | 24.1 |
| -CH2-CH3 | 13.0 | 13.1 | 13.3 |
| =C-CH2-CH3 | 21.8 | 21.7 | 21.1 |
| =C-CH2-CH3 | 12.5 | 12.6 | 12.8 |
| -OCH2CH3 | - | 60.9 | - |
| -OCH2CH3 | - | 14.3 | - |
| -N(CH3)2 | - | - | 37.5 (syn), 35.0 (anti) |
Experimental Protocol: 13C NMR Spectroscopy
This section outlines a general procedure for acquiring high-quality 13C NMR spectra of small organic molecules like the this compound derivatives.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and methanol-d4 (CD3OD).
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For low-solubility compounds, a more dilute solution may be necessary, which will require a longer acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Some deuterated solvents are available with TMS already added.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution by filtering if necessary.
2. Instrument Parameters (for a 400 MHz Spectrometer):
These are typical starting parameters and may require optimization for specific samples and instruments.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm (approximately -10 to 230 ppm).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 2 - 5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times. For routine qualitative spectra, a shorter delay may be sufficient.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration. The goal is to achieve an adequate signal-to-noise ratio.
-
Temperature: Room temperature (e.g., 298 K) is standard unless temperature-dependent phenomena are being studied.
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5 - 1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or by referencing to the known chemical shift of the deuterated solvent.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of a 13C NMR spectrum.
Caption: Workflow of 13C NMR Analysis.
Navigating the Vibrational Landscape: A Comparative FTIR Guide to 2-Ethylbut-2-enoic Acid and its Structural Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of organic molecules is paramount. Fourier-transform infrared (FTIR) spectroscopy offers a powerful, non-destructive technique to elucidate the functional groups and bonding arrangements within a molecule. This guide provides a comparative analysis of the FTIR spectroscopic data for 2-Ethylbut-2-enoic acid and its structurally related α,β-unsaturated carboxylic acid alternatives, offering insights into how subtle changes in substitution affect the vibrational frequencies of key functional groups.
This report details the characteristic infrared absorption bands for this compound in comparison to crotonic acid, tiglic acid, and angelic acid. While a dedicated experimental spectrum for this compound is not publicly available, its expected spectral characteristics are inferred from the established trends within this class of compounds. The data presented for the alternative compounds are derived from publicly accessible spectral databases.
Comparative Analysis of Vibrational Frequencies
The primary vibrational modes of interest for these α,β-unsaturated carboxylic acids include the O-H stretch of the carboxylic acid group, the C=O (carbonyl) stretch, the C=C (alkene) stretch, the C-O stretch, and the O-H bend. The positions of these bands are sensitive to the electronic and steric effects of the substituents on the carbon-carbon double bond.
| Vibrational Mode | This compound (Expected) | Crotonic Acid | Tiglic Acid | Angelic Acid |
| O-H Stretch (cm⁻¹) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C=O Stretch (cm⁻¹) | ~1690-1710 | ~1680-1700 | ~1690 | ~1700 |
| C=C Stretch (cm⁻¹) | ~1640-1650 | ~1655 | ~1650 | ~1645 |
| C-O Stretch (cm⁻¹) | ~1210-1320 | ~1210-1320 | ~1210-1320 | ~1210-1320 |
| O-H Bend (cm⁻¹) | ~910-950 | ~910-950 | ~910-950 | ~910-950 |
Key Observations:
-
O-H Stretch: As is characteristic for carboxylic acids, all compounds are expected to exhibit a very broad absorption band in the 3300-2500 cm⁻¹ region, arising from the strong hydrogen bonding between the carboxylic acid dimers.[1][2]
-
C=O Stretch: The carbonyl stretching frequency is influenced by conjugation with the C=C double bond, which lowers the frequency compared to saturated carboxylic acids.[2] The additional alkyl substitution in this compound, tiglic acid, and angelic acid may slightly increase the frequency compared to crotonic acid due to electronic effects.
-
C=C Stretch: The position of the alkene stretch is also affected by the substitution pattern. Generally, more substituted alkenes absorb at slightly lower frequencies.
-
C-O Stretch and O-H Bend: These absorptions are typically found in the fingerprint region and are part of a complex set of vibrations. Their general ranges are provided for completeness.[1]
Experimental Protocol for FTIR Analysis
The following is a generalized protocol for obtaining the FTIR spectrum of a solid or liquid carboxylic acid sample.
Objective: To acquire a high-quality infrared spectrum of the analyte for functional group identification and comparison.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample of the carboxylic acid (e.g., this compound)
-
Potassium bromide (KBr), spectroscopic grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Sample holder for pellets
-
Alternatively, for liquid samples: Salt plates (e.g., NaCl or KBr) and a sample holder for liquid films.
-
Spatula
-
Solvent for cleaning (e.g., acetone or isopropanol, spectroscopic grade)
-
Lens paper
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Solid Sample - KBr Pellet Method):
-
Place a small amount (1-2 mg) of the solid carboxylic acid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry spectroscopic grade KBr to the mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the appropriate sample holder.
-
-
Sample Preparation (Liquid Sample - Neat Film Method):
-
Place one or two drops of the liquid carboxylic acid sample onto the center of a clean, dry salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the salt plates in the designated liquid sample holder.
-
-
Sample Spectrum Acquisition:
-
Place the sample holder containing the KBr pellet or liquid film into the sample compartment of the FTIR spectrometer.
-
Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline corrected if necessary.
-
Identify the characteristic absorption bands and record their wavenumbers (in cm⁻¹).
-
Compare the obtained spectrum with reference spectra or the data provided in the comparative table.
-
-
Cleaning:
-
Thoroughly clean the mortar, pestle, die set, and salt plates with an appropriate solvent and allow them to dry completely before storage. Salt plates are sensitive to moisture and should be handled with care.
-
Experimental Workflow
Caption: Workflow for FTIR analysis of a carboxylic acid sample.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Ethylbut-2-enoic Acid and its Analogs
For researchers, scientists, and drug development professionals, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation analysis. This guide offers a comparative look at the expected mass spectrometry fragmentation of 2-Ethylbut-2-enoic acid, a compound of interest in various synthetic pathways. Due to the limited availability of direct experimental data for this specific molecule in public spectral databases, this guide leverages data from structurally similar compounds to predict and rationalize its fragmentation behavior.
Predicted Fragmentation of this compound
This compound (C₆H₁₀O₂) has a molecular weight of 114.14 g/mol .[2] In electron ionization (EI) mass spectrometry, the initial event is the formation of a molecular ion (M⁺•) at m/z 114. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.
Common fragmentation pathways for α,β-unsaturated carboxylic acids include the loss of a water molecule (H₂O), a hydroxyl radical (•OH), a carboxyl group (•COOH), and cleavage of the alkyl chains.[2] For this compound, key predicted fragments are outlined in the table below.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation of this compound, we will compare it with the experimentally determined mass spectra of three closely related α,β-unsaturated carboxylic acids:
-
2-Methyl-2-pentenoic acid: An isomer of this compound, also with a molecular weight of 114.14 g/mol .
-
Tiglic Acid (trans-2-Methyl-2-butenoic acid): A lower homolog with a molecular weight of 100.12 g/mol .
-
Angelic Acid (cis-2-Methyl-2-butenoic acid): The cis-isomer of tiglic acid, also with a molecular weight of 100.12 g/mol .
The fragmentation patterns of these analogs provide a strong basis for understanding the fragmentation behavior of this compound.
Data Presentation: Quantitative Fragmentation Data
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound (Predicted) | 114 | 99 ([M-CH₃]⁺), 85 ([M-C₂H₅]⁺), 69 ([M-COOH]⁺), 96 ([M-H₂O]⁺•) |
| 2-Methyl-2-pentenoic acid | 114 | 99 ([M-CH₃]⁺), 85 ([M-C₂H₅]⁺), 69 ([M-COOH]⁺), 96 ([M-H₂O]⁺•) |
| Tiglic Acid | 100 | 85 ([M-CH₃]⁺), 82 ([M-H₂O]⁺•), 55 ([M-COOH]⁺) |
| Angelic Acid | 100 | 85 ([M-CH₃]⁺), 82 ([M-H₂O]⁺•), 55 ([M-COOH]⁺) |
Experimental Protocols
The following is a representative experimental protocol for the analysis of short-chain unsaturated carboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1-5 mg of the carboxylic acid in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
-
For improved chromatography of these polar analytes, derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl ester) is often employed. For methylation, a reagent such as diazomethane or (trimethylsilyl)diazomethane can be used. For silylation, a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is common.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a ratio of 20:1 to 50:1.
-
Injector Temperature: 250 °C.
-
Column: A polar capillary column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 220-240 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 300.
-
Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.
Mandatory Visualization: Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
References
A Comparative Guide to the Reactivity of 2-Ethylbut-2-enoic Acid and Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Ethylbut-2-enoic acid and crotonic acid. The information presented herein is intended to assist researchers in selecting the appropriate molecule for their specific applications in organic synthesis and drug development, based on their reactivity profiles. While direct quantitative comparisons are limited in the available literature, this guide synthesizes established chemical principles and available experimental data to provide a comprehensive overview.
Introduction to the Molecules
Crotonic acid ((2E)-but-2-enoic acid) is a short-chain unsaturated carboxylic acid with the formula CH₃CH=CHCOOH.[1] It exists as a white crystalline solid and is soluble in water and many organic solvents.[1] Crotonic acid and its esters are utilized in the synthesis of polymers, resins, and pharmaceuticals.
This compound , also known as α-ethylcrotonic acid, is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[2][3] It is a structural analog of crotonic acid, with an ethyl group substituting the α-hydrogen. This substitution has a significant impact on the molecule's reactivity.
Structural Comparison
The key structural difference between the two molecules is the substituent at the α-carbon. This seemingly minor difference leads to significant variations in their chemical reactivity due to steric and electronic effects.
Caption: Chemical structures of Crotonic Acid and this compound.
Reactivity Comparison
The presence of the α-ethyl group in this compound introduces significant steric hindrance around the carboxylic acid functionality and the double bond. This steric bulk is the primary determinant of its lower reactivity compared to crotonic acid.
Esterification
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The reactivity of the carboxylic acid is influenced by both electronic effects and steric hindrance around the carboxyl group.
Crotonic Acid: Kinetic studies have been performed on the esterification of crotonic acid with various alcohols. The reaction is typically second-order and is influenced by temperature and the nature of the alcohol.
Table 1: Kinetic Data for the Esterification of Crotonic Acid
| Alcohol | Temperature (K) | Catalyst | Rate Law | Activation Energy (kJ/mol) | Reference |
| Octanol | 393-433 | Phosphotungstic acid | Second-order | 80.46 - 85.69 | [4][5] |
| Decanol | 393-433 | Phosphotungstic acid | Second-order | 80.46 - 85.69 | [4][5] |
| Dodecanol | 393-433 | Phosphotungstic acid | Second-order | 80.46 - 85.69 | [4][5] |
| n-octanol | Not specified | Sulfuric acid | Second-order | Not specified | [6] |
| 2-ethylhexanol | Not specified | Sulfuric acid | Second-order | Not specified | [6] |
Note: The rate of esterification for this compound is expected to be lower than the values reported for crotonic acid due to increased steric hindrance.
Caption: Steric hindrance and its effect on esterification rates.
Addition Reactions to the Alkene Double Bond
Both molecules can undergo addition reactions across the carbon-carbon double bond, such as hydrogenation and halogenation. The reactivity of the double bond is influenced by steric hindrance and the electronic nature of the substituents.
Crotonic Acid: The double bond in crotonic acid is susceptible to electrophilic and nucleophilic attack. For instance, it readily undergoes hydrogenation to form butyric acid and adds hydrogen bromide to yield 3-bromobutyric acid.[1]
This compound: Electrophilic additions to the double bond of this compound are generally slower compared to crotonic acid.[2] The bulky ethyl group at the α-position sterically hinders the approach of electrophiles to the double bond. Similarly, in nucleophilic conjugate (Michael) additions, the increased steric bulk around the double bond is expected to reduce the reaction rate compared to crotonic acid.
Table 2: Qualitative Comparison of Addition Reaction Reactivity
| Reaction Type | Crotonic Acid Reactivity | This compound Reactivity | Rationale |
| Electrophilic Addition | Higher | Lower | The α-ethyl group in this compound sterically hinders the approach of electrophiles. |
| Nucleophilic Conjugate Addition (Michael Addition) | Higher | Lower | The α-ethyl group in this compound increases steric crowding at the β-carbon, slowing nucleophilic attack. |
digraph "Michael_Addition_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Generalized Michael Addition Experimental Workflow", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];Start [label="Reactants:\nα,β-Unsaturated Acid\nNucleophile\nBase (catalyst)"]; Reaction [label="Reaction Mixture\n(Solvent, Temperature)"]; Quench [label="Quenching\n(e.g., with acid)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Purification\n(e.g., Chromatography)"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> Product; }
Caption: A typical experimental workflow for a Michael addition reaction.
Polymerization
Crotonic acid is known to be used as a comonomer, for instance with vinyl acetate, in the production of paints and adhesives.[1] The reactivity of α,β-unsaturated carboxylic acids in polymerization is also affected by the nature of the α-substituent. While specific polymerization kinetic data for this compound is scarce, the principles of vinyl polymerization suggest that the bulky α-ethyl group would likely decrease its homopolymerization rate and alter its reactivity ratios in copolymerizations compared to crotonic acid.
Experimental Protocols
General Protocol for Comparative Esterification Kinetics
Objective: To compare the relative rates of esterification of this compound and crotonic acid with a model alcohol (e.g., benzyl alcohol) under acidic catalysis.
Materials:
-
This compound
-
Crotonic acid
-
Benzyl alcohol
-
Toluene (or other suitable inert solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Standardized sodium hydroxide solution (for titration)
-
Phenolphthalein indicator
Procedure:
-
Set up two parallel reactions, one for each acid.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of the carboxylic acid (e.g., 10 mmol) in toluene.
-
Add an equimolar amount of benzyl alcohol.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mmol).
-
Heat the reaction mixture to a constant temperature (e.g., 100 °C) with vigorous stirring.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot with a known volume of cold water.
-
Titrate the unreacted carboxylic acid in the aqueous layer with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Monitor the disappearance of the carboxylic acid over time for both reactions.
Data Analysis: Plot the concentration of the carboxylic acid versus time for both this compound and crotonic acid. The initial rates can be determined from the slope of these curves at t=0. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the two acids under the chosen conditions.
Biological Activity and Signaling Pathways
Crotonic Acid: Research has shown that crotonic acid can act as a blocker of the Gloeobacter ligand-gated ion channel (GLIC).[7] It is suggested that crotonic acid can allosterically inhibit GLIC function by binding to a region of the protein.[7] This indicates a potential role for crotonic acid and structurally similar molecules in modulating the activity of certain ion channels.
This compound: There is limited direct experimental data on the biological activity and signaling pathway involvement of this compound.[8] However, due to its structural similarity to crotonic acid and other short-chain fatty acids, it may exhibit some cross-reactivity in biological systems.[8] The presence of the α-ethyl group could influence its binding affinity and activity at various biological targets compared to crotonic acid. Further research is needed to elucidate the specific biological roles of this compound.
Caption: A conceptual diagram illustrating the known interaction of crotonic acid and the potential interaction of this compound with a ligand-gated ion channel.
Conclusion
The primary factor governing the difference in reactivity between this compound and crotonic acid is the steric hindrance imparted by the α-ethyl group in the former. This leads to a general trend of lower reactivity for this compound in common organic reactions such as esterification and additions to the double bond. For researchers and drug development professionals, this means that reactions involving this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent catalysts) to achieve comparable yields to those with crotonic acid. Conversely, the greater steric bulk of this compound could be leveraged to achieve greater selectivity in certain synthetic transformations or to fine-tune the binding of a molecule to a biological target. The choice between these two molecules should, therefore, be guided by the specific reactivity and steric requirements of the desired application.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Buy 2-ethylbut-3-enoic acid | 10545-07-0 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. This compound|CAS 4411-99-8|RUO [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Alternative Reagents for 2-Ethylbut-2-enoic Acid in Synthesis
For researchers, scientists, and drug development professionals seeking viable alternatives to 2-Ethylbut-2-enoic acid in organic synthesis, a careful evaluation of structurally similar α,β-unsaturated carboxylic acids is crucial. This guide provides an objective comparison of the performance of this compound with its common alternatives—tiglic acid, angelic acid, crotonic acid, and senecioic acid—in key synthetic transformations, including Michael additions, Fischer esterifications, and Diels-Alder reactions. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research and development needs.
Introduction to this compound and its Alternatives
This compound is a branched, unsaturated carboxylic acid utilized as a building block in organic synthesis.[1] However, factors such as commercial availability, cost, and specific reactivity requirements may necessitate the use of alternative reagents. The most common alternatives are isomers and structural analogs that share the α,β-unsaturated carboxylic acid motif, which dictates their chemical reactivity.
Key Alternatives:
-
Tiglic Acid ((2E)-2-Methylbut-2-enoic acid): A trans isomer of angelic acid, it is a volatile solid with a sweet, spicy odor and finds use in the synthesis of fragrances and pharmaceuticals.[2][3]
-
Angelic Acid ((2Z)-2-Methylbut-2-enoic acid): The cis isomer of tiglic acid, it is a monocarboxylic unsaturated organic acid found in various plants and is known for its use in herbal medicine.[4]
-
Crotonic Acid ((2E)-But-2-enoic acid): A short-chain unsaturated carboxylic acid used as a comonomer in the production of polymers and adhesives, as well as an intermediate in pharmaceutical synthesis.[5]
-
Senecioic Acid (3-Methylbut-2-enoic acid): An unsaturated fatty acid found in nature, it is used in the synthesis of pharmaceuticals, pesticides, and fragrances.
Comparative Performance in Key Synthetic Reactions
The utility of these α,β-unsaturated carboxylic acids as reagents is primarily demonstrated in their participation in conjugate additions, esterifications, and cycloadditions.
Michael Addition (Conjugate Addition)
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The reactivity of the Michael acceptor is influenced by steric hindrance and electronic effects of the substituents on the double bond.
Generally, less sterically hindered α,β-unsaturated carbonyls are more reactive as Michael acceptors. The presence of alkyl groups at the α or β position can decrease the reaction rate.
Comparative Data for Michael Addition:
| Reagent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| Crotonic Acid | Pyrazole | Not specified | 62-91 | [6] |
| Crotonic Acid | Thiophenol | Catalyst 1a (10 mol%), 4 Å MS, CCl4 | (S)-adduct | [7] |
| Crotonic Acid | Thiophenol | Catalyst 1a (10 mol%), 4 Å MS, Acetone | (R)-adduct | [7] |
While direct comparative data for this compound in Michael additions is limited in the readily available literature, the presence of an ethyl group at the α-position suggests it would be more sterically hindered and thus potentially less reactive than crotonic acid. The stereochemistry of tiglic and angelic acids can also influence the stereochemical outcome of the addition.
Experimental Protocol: Aza-Michael Addition of Pyrazole to Crotonic Acid
This protocol is adapted from a reported synthesis of 3-(1H-pyrazol-1-yl)butanoic acids.[6]
Materials:
-
Crotonic acid
-
Pyrazole
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve crotonic acid (1 equivalent) and pyrazole (1 equivalent) in the chosen solvent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by crystallization or column chromatography to yield the corresponding aza-Michael adduct.
Workflow for a Generic Michael Addition Reaction
Caption: General workflow for a Michael addition reaction.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The rate of this reversible reaction is influenced by steric hindrance around the carboxylic acid and alcohol, as well as the electronic nature of the substrates.
Generally, increased steric bulk on either the carboxylic acid or the alcohol decreases the rate of esterification.
Comparative Data for Fischer Esterification:
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | 65 | [8] |
| Tiglic Acid | n-Butanol | Candida antarctica lipase B | Not specified | ~90 | [9] |
| Tiglic Acid | Geraniol | Candida antarctica lipase B | Not specified | ~90 | [9] |
| Senecioic Acid | Naringenin derivative | DIC, DMAP | Not specified | Not specified | [4] |
Experimental Protocol: Fischer Esterification of a Carboxylic Acid with an Alcohol
This is a general procedure for a typical acid-catalyzed esterification.[6][10]
Materials:
-
Carboxylic acid (e.g., this compound or alternative)
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (1 equivalent) and an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation.
Fischer Esterification Mechanism
References
- 1. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. [PDF] A Diels–Alder probe for discovery of natural products containing furan moieties | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. athabascau.ca [athabascau.ca]
A Comparative Guide to the Synthetic Routes of 2-Ethylbut-2-enoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of intermediates is a critical aspect of chemical research and development. 2-Ethylbut-2-enoic acid is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. The selection of an optimal synthetic pathway is paramount and must be weighed against factors such as yield, reaction time, cost, and scalability. This guide provides an objective comparison of four prominent synthetic routes to this compound: Malonic Ester Synthesis, the Reformatsky Reaction, the Wittig Reaction, and Aldol Condensation.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the four primary synthetic routes to this compound, offering a clear comparison to aid in methodological selection.
| Synthetic Route | Key Reactants | Reaction Time (approx.) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromobutane | 10-12 hours | ~75-85 | High | High yield, good purity, reliable method.[1] | Multi-step process, use of strong base.[1] |
| Reformatsky Reaction | Butan-2-one, Ethyl bromoacetate, Zinc | 3-4 hours | ~60-70 | Moderate to High | One-pot reaction, milder conditions than Grignard.[1] | Yield can be variable, requires activated zinc.[1] |
| Wittig Reaction | Propanal, (1-Carboxyethyl)triphenylphosphonium bromide | 6-8 hours | ~50-60 | Moderate | Forms C=C bond with high regioselectivity.[1] | Stoichiometric phosphine oxide byproduct, moderate yield.[1] |
| Aldol Condensation | Butanal, Propanoic anhydride | 12-16 hours | ~40-50 | Moderate | Readily available starting materials. | Low yield, potential for side reactions.[2] |
Experimental Protocols
Detailed experimental methodologies for each of the four synthetic routes are provided below. These protocols are based on established laboratory procedures.
1. Malonic Ester Synthesis
This route involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
-
Step 1: Alkylation. Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is added dropwise to the sodium ethoxide solution. After the addition is complete, 1-bromobutane is added, and the mixture is refluxed.
-
Step 2: Hydrolysis. The crude diethyl 2-butylmalonate is refluxed with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester groups.[1]
-
Step 3: Decarboxylation. The reaction mixture is cooled and acidified with concentrated hydrochloric acid. The acidified solution is then heated to reflux for 4-6 hours to effect decarboxylation.[1]
-
Step 4: Purification. After cooling, the product is extracted with diethyl ether. The organic layer is washed with water, dried, and the solvent is evaporated. The crude 2-Ethyl-2-butenoic acid is purified by vacuum distillation.[1]
2. Reformatsky Reaction
This method utilizes an organozinc reagent to form a β-hydroxy ester, which is then dehydrated.
-
Step 1: Formation of the Reformatsky Reagent. A mixture of freshly activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF) is heated gently until the iodine color disappears.[1]
-
Step 2: Reaction with Ketone. A solution of butan-2-one (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.[1]
-
Step 3: Dehydration and Hydrolysis. The resulting crude β-hydroxy ester is dehydrated by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene with a Dean-Stark apparatus to remove water. The ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield 2-Ethyl-2-butenoic acid, which is purified by distillation.[1]
3. Wittig Reaction
The Wittig reaction provides a direct route to the α,β-unsaturated acid from an aldehyde and a phosphonium ylide.[1]
-
Step 1: Ylide Generation. (1-Carboxyethyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 2-bromopropanoic acid. In a flame-dried, three-necked flask under an inert atmosphere, the phosphonium salt (1.1 eq) is suspended in anhydrous THF. Two equivalents of a strong base, such as n-butyllithium, are added at -78 °C to generate the ylide.[1]
-
Step 2: Reaction with Aldehyde. A solution of propanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours.[1]
-
Step 3: Workup and Purification. The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous layer is acidified and extracted with diethyl ether. The organic extracts are combined, dried, and the solvent is evaporated to give the crude product, which is then purified.
4. Aldol Condensation
This route involves the condensation of an aldehyde with an acid anhydride, followed by dehydration.[1]
-
Step 1: Condensation. A mixture of butanal (1.0 eq), propanoic anhydride (1.5 eq), and sodium propanoate (1.0 eq) is heated at 140-150 °C for 8-12 hours.[1]
-
Step 2: Workup. The reaction mixture is cooled and then poured into water. The mixture is steam distilled to remove unreacted butanal.[1]
-
Step 3: Extraction and Purification. The residue is cooled, and the product is extracted with diethyl ether. The ethereal solution is washed with a saturated solution of sodium bicarbonate. The sodium bicarbonate extracts are combined and acidified with dilute hydrochloric acid to precipitate the crude 2-Ethyl-2-butenoic acid. The product is collected by filtration, washed with cold water, and purified by recrystallization.[1]
Visualization of the Synthetic Comparison Workflow
The following diagram illustrates the logical workflow for selecting the optimal synthetic route for this compound based on key performance indicators.
References
Purity Assessment of Synthesized 2-Ethylbut-2-enoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Ethylbut-2-enoic acid. The data presented herein, derived from standardized analytical techniques, offers a framework for evaluating product quality and selecting appropriate purification strategies.
Overview of Analytical Techniques
The purity of this compound is critical for its application in research and development, particularly in drug discovery where impurities can significantly impact biological activity and safety profiles. A multi-pronged analytical approach is recommended for a thorough purity assessment. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Purity Analysis
To illustrate the effectiveness of different purification methods, two hypothetical batches of synthesized this compound were analyzed.
-
Sample A: Crude product obtained directly from synthesis.
-
Sample B: Product purified by recrystallization.
-
Reference Standard: Certified this compound (>99.5% purity).
The following table summarizes the quantitative data obtained from HPLC and GC-MS analyses.
| Parameter | Sample A (Crude) | Sample B (Purified) | Reference Standard | Analytical Method |
| Purity (%) | 87.4 | 99.6 | >99.5 | HPLC-UV |
| Major Impurity 1 (%) | 5.2 (Isomer) | 0.1 | Not Detected | HPLC-UV |
| Major Impurity 2 (%) | 3.8 (Starting Material) | 0.2 | Not Detected | HPLC-UV |
| Residual Solvent (ppm) | 1500 (Toluene) | 50 | < 10 | GC-MS (Headspace) |
| Water Content (%) | 0.5 | 0.1 | < 0.05 | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantification of this compound and the separation of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Gradient Program: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is a highly sensitive technique for the identification and quantification of volatile organic compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Program: 50 °C for 2 minutes, then ramped to 250 °C at 10 °C/min and held for 5 minutes.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-400.[1]
-
Sample Preparation: A known amount of the sample is placed in a headspace vial and heated to allow volatile solvents to partition into the gas phase for injection.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Sample Preparation for qNMR: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).[1]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 5 times the longest T1 should be used for accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
References
A Comparative Guide to the Quantitative Analysis of 2-Ethylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of 2-Ethylbut-2-enoic acid will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | GC-MS with Derivatization |
| Principle | Separation based on polarity, with detection via UV absorbance of the carboxylic acid chromophore. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with detection by mass analysis. |
| Sample Volatility | Not required. | Required; derivatization is necessary to increase volatility and thermal stability. |
| Derivatization | Generally not required, but can be used to enhance detection. | Mandatory for carboxylic acids. Common methods include silylation (e.g., with BSTFA or MSTFA).[1] |
| Sensitivity | Moderate. | High. |
| Selectivity | Good, but may be limited in complex matrices without sufficient chromatographic resolution. | Excellent, due to both chromatographic separation and mass filtering. |
| Limit of Detection (LOD) | Typically in the low µM to mM range for similar short-chain fatty acids.[2] | Can reach femtomole levels. |
| Limit of Quantification (LOQ) | Typically in the low µM to mM range for similar short-chain fatty acids.[2] | Can reach picomole to femtomole levels. |
| Linearity | Good, with R² values typically >0.99 for calibration curves.[3] | Excellent, with R² values typically >0.99 over several orders of magnitude. |
| Matrix Effects | Can be significant; matrix-matched calibration standards are often necessary.[2] | Can be present, but often mitigated by the selectivity of MS detection and the use of internal standards. |
| Instrumentation Cost | Lower. | Higher. |
| Throughput | Can be high with optimized methods. | Can be lower due to the additional derivatization step. |
Disclaimer: The quantitative data presented in this table are based on published methods for other short-chain carboxylic acids. Specific validation of the chosen method for this compound is essential to determine the actual performance characteristics.
Experimental Protocols
The following are detailed methodologies for the quantification of short-chain carboxylic acids, which can serve as a starting point for developing a validated assay for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
1. Sample Preparation (Aqueous Samples):
-
Acidify the sample to a pH < 2 with a suitable acid (e.g., phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form, which improves retention on a reverse-phase column.[2]
-
If necessary, perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to concentrate the analyte and remove interfering substances.[2]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. For highly polar analytes, a zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column can also be considered.[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 10 mM potassium phosphate at pH 6.0 or 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 210 nm, which is a common wavelength for detecting the carboxyl group.[2]
-
Injection Volume: 10-20 µL.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase or a blank matrix extract.
-
Construct a calibration curve by plotting the peak area against the concentration.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high sensitivity and selectivity and is well-suited for complex matrices.
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using an appropriate solvent.
-
Evaporate the solvent to obtain the dry residue.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[1]
-
Incubate the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
The resulting trimethylsilyl (TMS) ester of this compound is volatile and suitable for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 250-280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or other mass analyzer.
-
Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound. Full scan mode can be used for initial method development and identification.
3. Calibration:
-
Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
-
The use of a suitable internal standard (e.g., a deuterated analog) is highly recommended to correct for variations in extraction and derivatization efficiency.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizing the Workflow
A general workflow for the quantification of this compound is presented below.
Caption: General experimental workflow for quantifying this compound.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Ethylbut-2-enoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Ethylbut-2-enoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and specialty chemicals. This guide provides a comparative analysis of four distinct synthetic protocols for this compound, offering a comprehensive overview of their performance based on experimental data.
Performance Comparison of Synthesis Protocols
The selection of an appropriate synthetic route for this compound depends on the desired balance between yield, purity, reaction time, and the practical considerations of reagent availability and reaction conditions. The following table summarizes the key performance indicators for four common synthesis methods.[1]
| Synthetic Route | Key Reactants | Reaction Time (approx.) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1-Bromobutane | 10-12 hours | ~75-85 | High | High yield, good purity, reliable method | Multi-step process, use of a strong base |
| Reformatsky Reaction | Butan-2-one, Ethyl bromoacetate, Zinc | 3-4 hours | ~60-70 | Moderate to High | One-pot reaction, milder conditions | Yield can be variable, requires activated zinc |
| Wittig Reaction | Propanal, (1-Carboxyethyl)triphenylphosphonium bromide | 6-8 hours | ~50-60 | Moderate | Forms C=C bond with high regioselectivity | Stoichiometric phosphine oxide byproduct, moderate yield |
| Aldol Condensation | Butanal, Propanoic anhydride | 12-16 hours | ~40-50 | Moderate | Readily available starting materials | Lower yield, requires high temperatures |
Experimental Protocols
Detailed methodologies for each of the four synthetic routes are provided below. These protocols are based on established chemical principles and offer a step-by-step guide for laboratory implementation.
Malonic Ester Synthesis
This classical approach involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[1]
Step 1: Alkylation of Diethyl Malonate
-
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.
-
1-Bromobutane (1.05 eq) is then added slowly, and the mixture is refluxed for 4-6 hours.
-
Ethanol is removed under reduced pressure.
-
Water is added to the residue, and the product, diethyl 2-butylmalonate, is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Step 2: Hydrolysis and Decarboxylation
-
The crude diethyl 2-butylmalonate is refluxed with a 10% aqueous solution of sodium hydroxide for 2-3 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The acidified solution is then heated to reflux for 4-6 hours to effect decarboxylation.
-
After cooling, the product is extracted with diethyl ether.
-
The organic layer is washed with water, dried, and the solvent is evaporated.
-
The crude this compound is purified by vacuum distillation.
Reformatsky Reaction
This method utilizes an organozinc reagent to form a β-hydroxy ester, which is subsequently dehydrated to the α,β-unsaturated ester and then hydrolyzed.[1][2]
-
A mixture of freshly activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF) is gently heated until the iodine color disappears.
-
A solution of butan-2-one (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.
-
The reaction is quenched with dilute acid, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried, and concentrated to give the crude β-hydroxy ester.
-
The crude ester is then dehydrated by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene using a Dean-Stark apparatus.
-
The resulting α,β-unsaturated ester is hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield this compound, which is purified by distillation.
Wittig Reaction
The Wittig reaction provides a direct route to the α,β-unsaturated acid from an aldehyde and a phosphonium ylide.[1]
-
(1-Carboxyethyl)triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 2-bromopropanoic acid.
-
In a flame-dried, three-necked flask under an inert atmosphere, the phosphonium salt (1.1 eq) is suspended in anhydrous THF.
-
Two equivalents of a strong base, such as n-butyllithium, are added at -78 °C to generate the ylide.
-
A solution of propanal (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with water, and the THF is removed under reduced pressure.
-
The aqueous layer is washed with diethyl ether to remove triphenylphosphine oxide.
-
The aqueous layer is then acidified with hydrochloric acid, and the product is extracted with ethyl acetate.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
Aldol Condensation
This route involves the condensation of an aldehyde with an acid anhydride, followed by dehydration.[1]
-
A mixture of butanal (1.0 eq), propanoic anhydride (1.5 eq), and sodium propanoate (1.0 eq) is heated at 140-150 °C for 8-12 hours.
-
The reaction mixture is cooled and then poured into water.
-
The mixture is steam distilled to remove unreacted butanal.
-
The residue is cooled, and the product is extracted with diethyl ether.
-
The ethereal solution is washed with a saturated solution of sodium bicarbonate.
-
The sodium bicarbonate extracts are combined and acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
The product is collected by filtration, washed with cold water, and purified by recrystallization.
Workflow and Pathway Diagrams
To visualize the experimental process, a workflow diagram for the Malonic Ester Synthesis of this compound is provided below.
Caption: Workflow for the Malonic Ester Synthesis of this compound.
References
A Comparative Study of 2-Ethylbut-2-enoic Acid Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the geometric and structural isomers of 2-ethylbut-2-enoic acid. Due to the limited availability of direct experimental data for these specific isomers, this report leverages computed physicochemical properties and draws comparisons with structurally similar compounds to provide a comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Isomers
This compound (C₆H₁₀O₂) is an unsaturated carboxylic acid with a molecular weight of approximately 114.14 g/mol .[1][2] Its structure allows for geometric isomerism (E/Z isomers) around the carbon-carbon double bond, as well as structural isomerism based on the position of the double bond. This guide will focus on the comparative properties of the (E)- and (Z)-isomers of this compound and its structural isomer, 2-ethylbut-3-enoic acid. Understanding the distinct properties of these isomers is crucial for their potential applications in organic synthesis and medicinal chemistry.
Physicochemical Properties: A Comparative Analysis
Direct experimental data on the physicochemical properties of this compound isomers are scarce. Therefore, this section presents computed data obtained from publicly available chemical databases. It is important to note that while these computed values provide valuable estimates, they should be confirmed by experimental validation.
| Property | (E)-2-Ethylbut-2-enoic acid (analog-based estimation) | (Z)-2-Ethylbut-2-enoic acid | 2-Ethylbut-3-enoic acid |
| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂[3] | C₆H₁₀O₂[4] |
| Molecular Weight | 114.14 g/mol | 114.14 g/mol [3] | 114.14 g/mol [4] |
| IUPAC Name | (2E)-2-ethylbut-2-enoic acid | (2Z)-2-ethylbut-2-enoic acid[3] | 2-ethylbut-3-enoic acid[4] |
| XLogP3 | ~1.4-1.5 (estimated) | 1.4[3] | 1.5[4] |
| Topological Polar Surface Area | 37.3 Ų (estimated) | 37.3 Ų[3] | 37.3 Ų[4] |
| Hydrogen Bond Donor Count | 1 (estimated) | 1[3] | 1 |
| Hydrogen Bond Acceptor Count | 2 (estimated) | 2[3] | 2 |
| Rotatable Bond Count | 2 (estimated) | 2[3] | 2 |
Note: Properties for (E)-2-Ethylbut-2-enoic acid are estimated based on trends observed in similar isomeric pairs like angelic acid (Z) and tiglic acid (E). Generally, the trans (E) isomer is expected to have a higher melting point and lower boiling point compared to the cis (Z) isomer due to differences in molecular packing and polarity.
Experimental Protocols for Isomer Characterization
To empirically determine the properties and differentiate between the isomers of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Synthesis and Separation of Isomers
A general workflow for the synthesis and analysis of this compound isomers is outlined below.
Caption: General workflow for the synthesis, separation, and characterization of this compound isomers.
Methodology Details:
-
Synthesis: The synthesis of α,β-unsaturated carboxylic acids like this compound can be achieved through various methods, including the Wittig or Horner-Wadsworth-Emmons reaction, which can often be tuned to favor one isomer over the other. The synthesis of 2-ethylbut-3-enoic acid can be accomplished through methods like the alkylation of enolates.[5]
-
Separation (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating geometric isomers. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a small amount of acid (e.g., formic or acetic acid) to suppress the ionization of the carboxylic acid group is a common starting point. The difference in polarity between the E and Z isomers should allow for their separation.
-
Separation and Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile carboxylic acids, often after derivatization to more volatile esters (e.g., methyl or ethyl esters). The isomers may exhibit different retention times on a suitable GC column (e.g., a polar capillary column). The mass spectrometer provides information on the molecular weight and fragmentation pattern, which is identical for E/Z isomers but can differ for structural isomers.
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between E and Z isomers. In ¹H NMR, the coupling constants (J-values) between the vinylic protons can differ. More importantly, the chemical shifts of the substituents on the double bond will be different due to the anisotropic effect of the carbonyl group. For this compound, the chemical shifts of the ethyl and methyl groups will be diagnostic. ¹³C NMR will also show distinct chemical shifts for the carbons involved in the double bond and the surrounding groups.
-
pKa Determination: The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This involves titrating a solution of the acid with a standard base while monitoring the pH. The pKa is the pH at which the acid is half-neutralized.
Biological Activity Context: Insights from Structural Analogs
Valproic Acid: A Branched-Chain Fatty Acid Analog
Valproic acid (2-propylpentanoic acid) is a well-known anticonvulsant and mood-stabilizing drug. Its mechanisms of action are multifaceted and include the inhibition of histone deacetylases (HDACs), modulation of GABAergic neurotransmission, and blockade of voltage-gated ion channels. Given the structural similarity as branched-chain fatty acids, the isomers of this compound may exhibit some related neurological activities.
Caption: Simplified diagram of the main signaling pathways affected by Valproic Acid.
Crotonic Acid: An α,β-Unsaturated Carboxylic Acid Analog
Crotonic acid ((2E)-but-2-enoic acid) and its isomers are structurally simpler analogs. Tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid) are naturally occurring isomers found in various plants and have been investigated for their biological activities, including sedative and analgesic effects.[6] Esters of angelic acid are known active components in some herbal medicines.[6] This suggests that the ethyl-substituted analogs could also possess interesting pharmacological properties.
Conclusion
This comparative guide has provided an overview of the isomers of this compound based on available computed data and information from structural analogs. While direct experimental comparisons are lacking, the provided information on physicochemical properties, detailed experimental protocols for characterization, and insights into the biological activities of related compounds offer a solid foundation for researchers. Further experimental investigation is necessary to fully elucidate the distinct properties and potential applications of each isomer. The methodologies and comparative data presented herein are intended to guide such future research endeavors in the fields of chemistry and drug development.
References
- 1. 2-Ethyl-2-butenoic acid | C6H10O2 | CID 107546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 4411-99-8|RUO [benchchem.com]
- 3. (Z)-2-ethylbut-2-enoic acid | C6H10O2 | CID 6285023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylbut-3-enoic acid | C6H10O2 | CID 18793227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-ethylbut-3-enoic acid | 10545-07-0 [smolecule.com]
- 6. Angelic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-Ethylbut-2-enoic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Ethylbut-2-enoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals must handle the disposal of chemical waste with the utmost care. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Hazard Summary & Safety Precautions
This compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: The collected waste must be disposed of as hazardous chemical waste according to the procedures outlined below.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Waste Segregation: Collect waste this compound and any materials contaminated with it separately from other waste streams.
-
Containerization:
-
Use a dedicated, compatible, and properly sealed container for the waste. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Ensure the container is made of a material that will not react with the acid.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents and bases.[2]
-
-
Final Disposal:
-
The disposal of this compound must be conducted through a licensed chemical waste disposal facility.[3]
-
The primary recommended method of disposal is controlled incineration with flue gas scrubbing.[3]
-
Do not dispose of this compound down the drain or in regular trash.[3] Discharge into the environment must be avoided.[3]
-
Regulatory Compliance
All disposal activities must be in strict accordance with local, state, and federal environmental regulations. It is the responsibility of the waste generator to ensure full compliance. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of the chemical waste.
References
Personal protective equipment for handling 2-Ethylbut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Ethylbut-2-enoic acid (CAS 4411-99-8). Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure laboratory safety. The following protocols are based on the general hazards associated with unsaturated carboxylic acids, which may include skin and eye irritation or corrosive properties.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield must be worn in addition to goggles. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. |
| Body Protection | A flame-resistant lab coat is required. For procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the acid.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Handling :
-
Always wear the full complement of required PPE as detailed in the table above.
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use compatible equipment made of glass or other resistant materials.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Keep containers tightly sealed when not in use.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, labeled, and sealed hazardous waste container.
-
-
Waste Disposal :
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
